Product packaging for ADENOSINE 5/'-TRIPHOSPHATE(Cat. No.:CAS No. 16610-49-4)

ADENOSINE 5/'-TRIPHOSPHATE

Cat. No.: B1149105
CAS No.: 16610-49-4
M. Wt: 507.181023
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Adenosine (B11128) 5'-Triphosphate Discovery and Recognition

The journey to understanding ATP's central role in biology was a gradual process, marked by key discoveries and conceptual breakthroughs.

In 1929, the concurrent and independent work of two research groups led to the initial isolation of Adenosine 5'-triphosphate. Karl Lohmann, a German chemist at the Kaiser Wilhelm Institutes, identified ATP in muscle and liver extracts. acs.orgresearchgate.net Simultaneously, Cyrus H. Fiske and Yellapragada Subbarow at Harvard Medical School also isolated the compound from mammalian muscle and liver. acs.org These initial discoveries laid the groundwork for future investigations into its biological significance, with early postulations centering on its involvement in muscle contraction and energy metabolism. researchgate.net

The pivotal concept of ATP as the "molecular unit of currency" for intracellular energy transfer was proposed by Fritz Albert Lipmann in 1941. wikipedia.org Lipmann's work, for which he was a co-recipient of the Nobel Prize in Physiology or Medicine in 1953, established that the energy released from the breakdown of food molecules is captured and stored in the high-energy phosphate (B84403) bonds of ATP. nobelprize.org This stored energy can then be readily released to power various cellular activities, much like a currency facilitates economic transactions. nobelprize.orgalliedacademies.org The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate is the primary mechanism for this energy release. wikipedia.org

The profound importance of ATP in biological systems has been recognized with several Nobel Prizes. In 1957, Alexander Todd was awarded the Nobel Prize in Chemistry for his work on nucleotides and nucleotide co-enzymes, which included the first chemical synthesis of ATP in 1948. wikipedia.orgmanchester.ac.uk Peter D. Mitchell received the Nobel Prize in Chemistry in 1978 for his formulation of the chemiosmotic theory, which explained the mechanism of ATP synthesis during cellular respiration and photosynthesis. nobelprize.org The 1997 Nobel Prize in Chemistry was jointly awarded to Paul D. Boyer and John E. Walker for their elucidation of the enzymatic mechanism underlying ATP synthesis by the enzyme ATP synthase, and to Jens C. Skou for his discovery of the first ion-transporting enzyme, Na+, K+-ATPase, which is powered by ATP. nobelprize.org

YearNobel Laureate(s)Contribution Related to ATP
1953Fritz LipmannCo-discovery of co-enzyme A and its importance in intermediary metabolism, including the "energy-rich phosphate bonds" of ATP. nobelprize.org
1957Alexander ToddWork on nucleotides and nucleotide co-enzymes, including the chemical synthesis of ATP. wikipedia.orgmanchester.ac.uk
1978Peter D. MitchellFormulation of the chemiosmotic theory of ATP synthesis. nobelprize.org
1997Paul D. Boyer & John E. WalkerElucidation of the enzymatic mechanism of ATP synthase. nobelprize.org
1997Jens C. SkouDiscovery of the ion-transporting enzyme, Na+, K+-ATPase. nobelprize.org

Broad Academic Significance of Adenosine 5'-Triphosphate in Biological Research

The discovery and continued investigation of ATP have had a transformative impact on biological research, providing a unifying principle for understanding life at the molecular level.

ATP is a universal mediator of both metabolism and signaling in all known organisms, from the simplest bacteria to complex multicellular life. nih.govmedchemexpress.cn In metabolism, it acts as the primary energy carrier, coupling energy-releasing (catabolic) reactions to energy-requiring (anabolic) processes. alliedacademies.org This includes driving the synthesis of macromolecules like proteins and nucleic acids. creative-proteomics.com As a signaling molecule, ATP functions both inside the cell (intracellularly) and outside the cell (extracellularly). news-medical.netuchicago.edu Extracellular ATP can act as a neurotransmitter and can be released from cells to communicate with neighboring cells through a process known as purinergic signaling. wikipedia.orgahajournals.org

Beyond its role as an energy source, ATP is integral to the regulation of a wide array of cellular activities. alliedacademies.org The attachment of phosphate groups from ATP to proteins (a process called phosphorylation), catalyzed by enzymes called kinases, is a fundamental mechanism for controlling protein activity and signal transduction. wikipedia.orguchicago.edu ATP is also a precursor for the synthesis of other important signaling molecules, such as cyclic adenosine monophosphate (cAMP). wikipedia.orguchicago.edu Furthermore, ATP plays a crucial role in maintaining cellular structure by providing the energy for the assembly of cytoskeletal elements and is essential for processes like muscle contraction and the transport of molecules across cell membranes. news-medical.net

Properties

CAS No.

16610-49-4

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.181023

Origin of Product

United States

Mechanisms of Adenosine 5 Triphosphate Synthesis

Oxidative Phosphorylation Pathways

Oxidative phosphorylation is the primary method of ATP production in aerobic organisms, responsible for generating the majority of cellular ATP. wikipedia.orgnih.gov This metabolic pathway takes place within the mitochondria in eukaryotes and utilizes the energy released from the oxidation of nutrients to produce ATP. wikipedia.orgnih.gov The process is composed of two interconnected components: the electron transport chain and chemiosmosis. wikipedia.org It is a highly efficient process, yielding approximately 30 to 32 ATP molecules from a single molecule of glucose. nih.gov

In eukaryotes, the mitochondrion is the central site for the final stages of cellular respiration and ATP synthesis via oxidative phosphorylation. nih.gov The process begins after glycolysis, with the product pyruvate (B1213749) being transported into the mitochondrial matrix. byjus.comnih.gov There, pyruvate is converted into acetyl-CoA, which then enters the Krebs cycle. byjus.combyjus.com The oxidation of acetyl-CoA in the Krebs cycle, along with the oxidation of fatty acids, generates the high-energy electron carriers nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FADH2). nih.govnih.gov These molecules are crucial as they donate their electrons to the electron transport chain, initiating the process of oxidative phosphorylation. nih.gov

ATP synthase is the enzyme that directly synthesizes ATP during oxidative phosphorylation. wikipedia.org This enzyme, also known as Complex V, is embedded in the inner mitochondrial membrane. nih.govmicrobenotes.com Its function is driven by a process called chemiosmosis, which links the energy from the electron transport chain to ATP synthesis. medschoolcoach.comjackwestin.com The movement of electrons through the transport chain powers the pumping of protons (H+ ions) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient known as the proton-motive force. nih.govmedschoolcoach.com

This proton gradient represents a form of stored potential energy. medschoolcoach.com ATP synthase provides a channel through which these protons can flow back down their concentration gradient into the matrix. nih.govjackwestin.com The flow of protons through the F0 subunit of ATP synthase causes it to rotate, which in turn drives conformational changes in the F1 subunit. nih.govwikipedia.org This mechanical energy is used by the F1 subunit to catalyze the energetically unfavorable reaction of binding ADP and Pi to form ATP. pressbooks.pubnih.gov It is estimated that the passage of three to four protons is required to synthesize one molecule of ATP. wikipedia.org

The electron transport chain (ETC) is a series of protein complexes and other molecules embedded in the inner mitochondrial membrane. wikipedia.orgnih.gov It is responsible for the stepwise transfer of electrons from NADH and FADH2 to molecular oxygen, the final electron acceptor. wikipedia.orgwikipedia.org This electron flow is an exergonic process, releasing energy at each step. wikipedia.org

The ETC consists of four main protein complexes (Complex I, II, III, and IV). byjus.comnih.gov As electrons are passed from one complex to the next, energy is released and used by Complexes I, III, and IV to pump protons across the inner mitochondrial membrane. nih.govwikipedia.org This action establishes the proton gradient that is essential for ATP synthase to function. wikipedia.org The oxidation of one NADH molecule leads to the synthesis of about 2.5 to 3 ATP molecules, while the oxidation of FADH2, which enters the chain at Complex II, yields about 1.5 to 2 ATP molecules. nih.govwikipedia.org

ComplexNameFunctionProtons Pumped (per 2e⁻)
Complex INADH DehydrogenaseAccepts electrons from NADH and transfers them to Coenzyme Q.4
Complex IISuccinate DehydrogenaseAccepts electrons from FADH₂ and transfers them to Coenzyme Q. (Does not pump protons)0
Complex IIICytochrome bc₁ ComplexTransfers electrons from Coenzyme Q to Cytochrome c.4
Complex IVCytochrome c OxidaseTransfers electrons from Cytochrome c to the final electron acceptor, oxygen, forming water.2

Substrate-Level Phosphorylation Pathways

Substrate-level phosphorylation is a metabolic reaction that results in the production of ATP by the direct transfer of a phosphate (B84403) group from a high-energy substrate to ADP. fiveable.mewikipedia.org Unlike oxidative phosphorylation, this process does not involve an electron transport chain or oxygen. fiveable.me It provides a quicker, though less efficient, source of ATP and occurs in the cytoplasm during glycolysis and in the mitochondrial matrix during the Krebs cycle. wikipedia.orgstudy.com

Glycolysis is a metabolic pathway that converts one molecule of glucose into two molecules of pyruvate. wikipedia.orgteachmephysiology.com This process occurs in the cytoplasm and does not require oxygen. byjus.com Glycolysis consists of two main phases: an energy investment phase and an energy payoff phase. teachmephysiology.comnih.gov During the payoff phase, four molecules of ATP are produced through substrate-level phosphorylation for each molecule of glucose. teachmephysiology.com Since two ATP molecules are consumed in the investment phase, there is a net gain of two ATP molecules per glucose molecule from glycolysis. byjus.comwikipedia.org

The two ATP-generating steps in glycolysis are:

The enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP and 3-phosphoglycerate. wikipedia.org

The enzyme pyruvate kinase facilitates the transfer of a phosphate group from phosphoenolpyruvate (B93156) to ADP, yielding ATP and pyruvate. wikipedia.org

StepEnzymeSubstrateProductATP Generated (per glucose)
7Phosphoglycerate Kinase1,3-bisphosphoglycerate3-phosphoglycerate2
10Pyruvate KinasePhosphoenolpyruvatePyruvate2
Gross ATP Production4
Net ATP Gain2

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid cycle (TCA), occurs in the mitochondrial matrix. byjus.comwikipedia.org While its primary role is to generate electron carriers (NADH and FADH2) for oxidative phosphorylation, it also produces a small amount of ATP directly through substrate-level phosphorylation. byjus.comlibretexts.org

In one step of the cycle, the enzyme succinyl-CoA synthetase catalyzes the conversion of succinyl-CoA to succinate. wikipedia.org This reaction is coupled with the phosphorylation of guanosine (B1672433) diphosphate (B83284) (GDP) to form guanosine triphosphate (GTP). wikipedia.org GTP can then readily transfer its terminal phosphate group to ADP to form ATP, in a reaction catalyzed by nucleoside-diphosphate kinase. quora.com For each molecule of glucose, which yields two molecules of acetyl-CoA, the Krebs cycle turns twice, resulting in the direct generation of two molecules of ATP (or GTP). byjus.com

ProcessProducts per turnProducts per Glucose Molecule
ATP (or GTP) via Substrate-Level Phosphorylation12
NADH36
FADH₂12
CO₂24

Beta-Oxidation Contributions to ATP Synthesis

Beta-oxidation is a critical metabolic process that breaks down fatty acids to produce energy in the form of Adenosine (B11128) 5'-triphosphate (ATP). This multi-step process occurs within the mitochondria and systematically shortens fatty acid chains to generate acetyl-CoA, as well as the reducing equivalents FADH₂ (flavin adenine dinucleotide) and NADH (nicotinamide adenine dinucleotide). jackwestin.commicrobenotes.com These molecules are vital precursors for ATP synthesis through the citric acid cycle and oxidative phosphorylation. microbenotes.com Tissues with high energy demands, such as the heart, can derive up to 50-70% of their energy from fatty acid beta-oxidation. abcam.com

The process begins with the activation of fatty acids in the cytosol, where they are converted into fatty acyl-CoA molecules. abcam.com These are then transported into the mitochondrial matrix. abcam.com Once inside, the fatty acyl-CoA undergoes a cyclical series of four reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage. abcam.com Each cycle shortens the acyl-CoA chain by two carbon atoms, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. libretexts.orgnih.gov The shortened acyl-CoA then re-enters the cycle, which repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. jackwestin.comabcam.com

The acetyl-CoA produced enters the citric acid cycle, while the NADH and FADH₂ molecules proceed directly to the electron transport chain. abcam.com It is through oxidative phosphorylation that these electron carriers donate their electrons, driving the synthesis of the majority of the ATP. Each round of beta-oxidation yields approximately 4 ATP equivalents from FADH₂ (1.5 ATP) and NADH (2.5 ATP). nih.gov The complete oxidation of a single 16-carbon fatty acid, such as palmitate, can generate a net total of 106 to 129 ATP molecules, highlighting the high energy efficiency of fat storage. abcam.comaklectures.com

Table 1: ATP Yield from the Complete Oxidation of Palmitic Acid (16 Carbons)

Metabolic ProcessProductsATP Yield
Activation --2 ATP
Beta-Oxidation (7 cycles) 7 FADH₂10.5 ATP
7 NADH17.5 ATP
Citric Acid Cycle (from 8 Acetyl-CoA) 8 GTP (ATP equivalent)8 ATP
24 NADH60 ATP
8 FADH₂12 ATP
Total Net Yield 106 ATP

Note: The ATP yield per NADH (2.5) and FADH₂ (1.5) is an approximate value. The total yield can vary slightly based on different stoichiometric assumptions. libretexts.orgaklectures.com

Ketosis Contributions to ATP Synthesis

Ketosis is a metabolic state where the body utilizes fat for fuel, leading to the production of ketone bodies by the liver from the breakdown of fatty acids. wikipedia.org This occurs during periods of low carbohydrate intake, prolonged fasting, or starvation when glycogen (B147801) stores are depleted. wikipedia.orgnih.gov The primary ketone bodies are acetoacetate (B1235776), beta-hydroxybutyrate, and acetone. wikipedia.org These water-soluble molecules are released into the bloodstream and transported to various tissues, particularly the brain and heart, to be used as an alternative energy source to glucose. wikipedia.orglibretexts.org

The liver, while being the site of ketogenesis, cannot use ketone bodies for energy because it lacks the necessary enzyme, β-ketoacyl-CoA transferase (thiophorase). wikipedia.org In extrahepatic tissues, such as the brain, heart, and skeletal muscle, ketone bodies are converted back into acetyl-CoA. wikipedia.orgquora.com This acetyl-CoA then enters the citric acid cycle to be oxidized for energy production, ultimately driving the synthesis of ATP through oxidative phosphorylation. wikipedia.org This metabolic pathway is crucial for fueling the brain when glucose is scarce, as fatty acids themselves cannot cross the blood-brain barrier, but ketone bodies can. libretexts.org

The process of converting ketone bodies back to acetyl-CoA is known as ketolysis. libretexts.org Beta-hydroxybutyrate is first oxidized to acetoacetate. Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved to yield two molecules of acetyl-CoA. nih.gov These two acetyl-CoA molecules enter the citric acid cycle, leading to the production of NADH and FADH₂. These electron carriers then fuel the electron transport chain, resulting in significant ATP generation. The oxidation of one molecule of acetoacetate can yield approximately 22 ATP molecules, while beta-hydroxybutyrate yields slightly more due to the production of an additional NADH molecule during its conversion to acetoacetate. wikipedia.orgnih.gov

Table 2: Estimated ATP Yield from Ketone Bodies

Ketone BodyIntermediate StepsFinal Products for ATP SynthesisEstimated Net ATP Yield
Acetoacetate Conversion to 2 Acetyl-CoA2 Acetyl-CoA entering the Citric Acid Cycle~22 ATP wikipedia.orgnih.gov
Beta-hydroxybutyrate Conversion to Acetoacetate (produces 1 NADH), then to 2 Acetyl-CoA1 NADH + 2 Acetyl-CoA entering the Citric Acid Cycle~24.5 ATP

Photophosphorylation in Photosynthetic Organisms

Photophosphorylation is the process by which photosynthetic organisms, including plants and cyanobacteria, use light energy to synthesize ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi). allen.ingcwgandhinagar.com This process is a cornerstone of the light-dependent reactions of photosynthesis and occurs within the thylakoid membranes of chloroplasts. wikipedia.orgturito.com The energy captured from sunlight is converted into chemical energy in the form of ATP and NADPH, which are then used in the light-independent reactions (Calvin cycle) to synthesize carbohydrates. khanacademy.orglibretexts.org

There are two pathways for photophosphorylation: non-cyclic and cyclic.

Non-cyclic photophosphorylation involves two large protein-pigment complexes called Photosystem II (PSII) and Photosystem I (PSI). libretexts.orgstudymind.co.uk The process begins when light energy excites electrons in PSII. pressbooks.pub These high-energy electrons are passed along an electron transport chain. As the electrons move through the chain, energy is released and used to pump hydrogen ions (protons) from the stroma into the thylakoid lumen, creating a proton gradient. wikipedia.orgpressbooks.pub Simultaneously, PSII replaces its lost electrons by splitting water molecules, a process that releases oxygen as a byproduct. pressbooks.pub The electrons eventually reach PSI, where they are re-energized by more light energy. libretexts.org These highly energized electrons are then used to reduce NADP+ to NADPH. pressbooks.pub The accumulated proton gradient across the thylakoid membrane drives ATP synthase, an enzyme that harnesses the flow of protons back into the stroma to produce ATP. khanacademy.org This pathway generates both ATP and NADPH. turito.com

Cyclic photophosphorylation involves only Photosystem I. byjus.com In this pathway, excited electrons from PSI are passed down an electron transport chain but are ultimately returned to PSI, creating a cyclical flow. wikipedia.org This electron flow still pumps protons across the thylakoid membrane, generating a proton gradient that drives ATP synthesis via ATP synthase. studymind.co.uk However, because the electrons are recycled back to PSI, this process does not produce NADPH or release oxygen. gcwgandhinagar.com Cyclic photophosphorylation allows organisms to produce additional ATP when the cell's demand for ATP is higher than its demand for NADPH. gcwgandhinagar.com

Table 3: Comparison of Non-Cyclic and Cyclic Photophosphorylation

FeatureNon-Cyclic PhotophosphorylationCyclic Photophosphorylation
Photosystems Involved Photosystem I and Photosystem II studymind.co.ukPhotosystem I only byjus.com
Electron Source Splitting of Water (H₂O) pressbooks.pubPhotosystem I (P700) byjus.com
Products ATP, NADPH, and Oxygen (O₂) turito.comATP only gcwgandhinagar.com
Electron Pathway Unidirectional (non-cyclic) byjus.comCircular (cyclic) wikipedia.org

Mechanisms of Adenosine 5 Triphosphate Hydrolysis and Energy Release

Thermodynamics of ATP Hydrolysis

Adenosine (B11128) 5'-triphosphate (ATP) is often referred to as the "energy currency" of the cell, as its hydrolysis provides the energy for a vast number of cellular processes. bionumbers.org The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pᵢ) is a highly exergonic reaction, meaning it releases a significant amount of energy. byjus.com The chemical equation for this reaction is:

ATP + H₂O → ADP + Pᵢ

The Gibbs free energy change (ΔG) for this reaction is a key indicator of the energy made available to do work in the cell. pearson.com Under standard conditions (1 M concentrations of all reactants and products, 25°C, and pH 7.0), the standard Gibbs free energy change (ΔG°') for ATP hydrolysis is approximately -30.5 kJ/mol (-7.3 kcal/mol). youtube.comlibretexts.org

However, the conditions inside a living cell are far from standard. bionumbers.org The actual free energy change (ΔG) for ATP hydrolysis in a cellular environment is considerably more negative, typically ranging from -50 to -65 kJ/mol (-12 to -15 kcal/mol). blogspot.comstackexchange.com This is due to the fact that the intracellular concentrations of ATP are maintained at a much higher level than the concentrations of its hydrolysis products, ADP and Pᵢ. wikipedia.org This disequilibrium from the standard state is crucial for providing a large, negative ΔG, which drives many cellular functions. bionumbers.org

Several factors contribute to the large negative Gibbs free energy of ATP hydrolysis:

Electrostatic Repulsion: The three phosphate groups in ATP are negatively charged and are in close proximity, leading to significant electrostatic repulsion. wikipedia.orgkhanacademy.org The hydrolysis of ATP relieves some of this repulsion, as the resulting ADP and Pᵢ are separated. wikipedia.org

Resonance Stabilization: The products of ATP hydrolysis, ADP and especially inorganic phosphate (Pᵢ), have greater resonance stabilization than ATP. wikipedia.org The electrons on the terminal oxygen atoms of Pᵢ can be delocalized over more atoms, which is a more stable configuration. wikipedia.org

The Gibbs free energy of ATP hydrolysis is also influenced by the concentration of divalent cations, particularly magnesium ions (Mg²⁺). bionumbers.org Mg²⁺ ions can bind to the negatively charged phosphate groups of ATP, partially shielding the negative charges and stabilizing the molecule. blogspot.com Therefore, changes in the intracellular concentration of Mg²⁺ can affect the thermodynamics of ATP hydrolysis. bionumbers.org

Table 1: Gibbs Free Energy of ATP Hydrolysis Under Different Conditions

ConditionΔG Value (kJ/mol)ΔG Value (kcal/mol)
Standard Conditions (ΔG°')-28 to -34 bionumbers.orgwikipedia.org-7.3 byjus.com
Physiological Conditions (ΔG)-48 to -57 blogspot.comstackexchange.comkhanacademy.org~ -14 byjus.com

Enzymatic Mechanisms of Phosphate Group Cleavage

While the hydrolysis of ATP is a thermodynamically favorable reaction, it does not occur spontaneously at a significant rate in the cellular environment. youtube.com The reaction has a high activation energy, which prevents the wasteful depletion of this vital energy source. youtube.com The cleavage of the phosphoanhydride bonds of ATP is catalyzed by a class of enzymes known as ATPases. wikipedia.orgnews-medical.net These enzymes lower the activation energy of the reaction, allowing it to proceed at a rate that is useful for the cell. news-medical.net

The general mechanism of enzymatic ATP hydrolysis involves the nucleophilic attack of a water molecule on the γ-phosphate of ATP. youtube.com However, the negatively charged oxygen atoms of the phosphate groups repel the electron-rich water molecule, creating an energy barrier. youtube.com ATPases overcome this repulsion by creating a specific microenvironment within their active site. news-medical.net This often involves the coordination of positively charged amino acid residues or metal ions (like Mg²⁺) to the phosphate groups of ATP, which neutralizes the negative charges and facilitates the nucleophilic attack by water. news-medical.net

There are several classes of ATPases, each with distinct mechanisms and functions. Two prominent examples are F-type ATPases and P-type ATPases.

F-type ATPases (ATP synthases): These enzymes are found in mitochondria, chloroplasts, and bacteria. news-medical.net They are unique in that they can function in reverse, synthesizing ATP from ADP and Pᵢ by harnessing the energy from a proton gradient across a membrane. wikipedia.org When functioning as an ATPase, the F₁ subunit of the enzyme undergoes a rotational catalysis mechanism. nih.gov The rotation of a central stalk within the F₁ complex, driven by proton flow through the F₀ part, causes conformational changes in the catalytic β-subunits. nih.gov These changes cycle each subunit through three states: an open state (low affinity for nucleotides), a loose state (binds ADP and Pᵢ), and a tight state (catalyzes ATP synthesis or hydrolysis). frontiersin.org In the hydrolysis direction, ATP binds to the tight site, is hydrolyzed to ADP and Pᵢ, and the products are then released as the subunit transitions back to the open state. frontiersin.org

P-type ATPases: These ATPases are involved in the transport of ions across membranes against their concentration gradients. ubc.ca A key feature of their mechanism is the autophosphorylation of a conserved aspartate residue within the enzyme. ubc.ca The transfer of the terminal phosphate group from ATP to this aspartate residue induces a significant conformational change in the protein. ubc.ca This change alters the affinity and orientation of the ion-binding sites, allowing the enzyme to bind an ion on one side of the membrane and release it on the other. ubc.ca The subsequent hydrolysis of the aspartyl-phosphate intermediate returns the enzyme to its original conformation, ready for another cycle. ubc.ca The Na⁺/K⁺ pump and the Ca²⁺-ATPase are well-studied examples of P-type ATPases. ubc.ca

Coupling of ATP Hydrolysis to Endergonic Reactions

This coupling is often achieved through the formation of a shared, high-energy intermediate. khanacademy.org A common mechanism involves the transfer of the terminal phosphate group from ATP to one of the reactants of the endergonic reaction, a process called phosphorylation. britannica.com This creates a phosphorylated intermediate that is more reactive (less stable) than the original reactant. khanacademy.org The subsequent reaction, where the phosphate group is displaced, becomes exergonic. khanacademy.org

A classic example of this is the synthesis of the amino acid glutamine from glutamic acid and ammonia (B1221849), a reaction with a positive ΔG. The reaction proceeds in two steps:

Phosphorylation of Glutamic Acid: ATP transfers its terminal phosphate group to glutamic acid, forming glutamyl phosphate and ADP. This is an exergonic step.

Formation of Glutamine: The glutamyl phosphate intermediate then reacts with ammonia. The phosphate group is a good leaving group, and its displacement by ammonia to form glutamine is also an exergonic reaction. jove.com

Another major application of ATP hydrolysis coupling is in active transport, where ions or molecules are moved across a biological membrane against their concentration gradient. libretexts.org The sodium-potassium pump (Na⁺/K⁺-ATPase) is a prime example. jove.com The hydrolysis of ATP leads to the phosphorylation of the pump protein, which induces conformational changes that result in the binding of Na⁺ ions on the inside of the cell and their release on the outside. aatbio.com Dephosphorylation of the pump then leads to the binding of K⁺ ions on the outside and their release on the inside. wikipedia.org In this case, the energy from ATP hydrolysis is used to do the mechanical work of changing the protein's shape to transport the ions. libretexts.org

Table 2: Examples of ATP Hydrolysis Coupled to Endergonic Reactions

Endergonic ProcessCoupling MechanismBiological Significance
Synthesis of GlutamineFormation of a phosphorylated intermediate (glutamyl phosphate) jove.comAmino acid biosynthesis jove.com
Active Transport (e.g., Na⁺/K⁺ pump)Phosphorylation-induced conformational change in the transport protein aatbio.comlibretexts.orgMaintenance of membrane potential, nutrient uptake wikipedia.org
Muscle ContractionConformational changes in motor proteins (myosin) news-medical.netMovement
Glycolysis (first step)Phosphorylation of glucose to form glucose-6-phosphate jove.comTrapping glucose inside the cell and preparing it for further breakdown jove.com

ATP-Dependent Conformational Changes in Proteins

The energy released from ATP binding and hydrolysis can be transduced into mechanical work through conformational changes in proteins. nih.gov This is a fundamental mechanism underlying a wide range of cellular activities, including muscle contraction, intracellular transport, and DNA remodeling. nih.govcaltech.edu The binding of ATP, the subsequent hydrolysis to ADP and Pᵢ, and the release of the products each induce specific structural alterations in the protein, driving a cycle of conformational states that is coupled to its function. nih.gov

Motor proteins such as myosin and kinesin are excellent examples of this principle. nih.gov These proteins move along cytoskeletal filaments (actin for myosin and microtubules for kinesin) to generate force and transport cargo. nih.gov The mechanochemical cycle of these motors is tightly coupled to the ATP hydrolysis cycle:

Myosin: In muscle contraction, the binding of ATP to the myosin head causes it to detach from the actin filament. nih.gov The subsequent hydrolysis of ATP to ADP and Pᵢ "cocks" the myosin head into a high-energy conformation. nih.gov The release of Pᵢ triggers the "power stroke," where the myosin head binds tightly to actin and swivels, pulling the actin filament. nih.gov Finally, the release of ADP returns the myosin head to its initial state, ready to bind another ATP molecule. nih.gov

Kinesin: Kinesin, which is involved in intracellular transport, "walks" along microtubules. caltech.edu The binding of ATP to the leading head of the kinesin dimer induces a conformational change in a region called the neck linker, which causes the trailing head to swing forward. caltech.edu The new leading head then binds to the microtubule, and the hydrolysis of ATP in the now trailing head weakens its interaction with the microtubule, allowing it to detach. nih.gov This coordinated cycle of ATP binding, hydrolysis, and product release results in the processive movement of kinesin along the microtubule. caltech.edu

ATP-binding cassette (ABC) transporters also utilize ATP-dependent conformational changes to move substrates across cell membranes. pnas.org These proteins consist of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). biorxiv.org The binding of two ATP molecules to the NBDs promotes their dimerization, which in turn reorients the TMDs to an outward-facing conformation, releasing the bound substrate to the other side of the membrane. biorxiv.org Subsequent ATP hydrolysis and release of ADP and Pᵢ reset the transporter to its inward-facing conformation, ready to bind another substrate molecule. pnas.orgbiorxiv.org

In all these cases, the chemical energy stored in the phosphoanhydride bonds of ATP is converted into the kinetic energy of directed motion or transport through a series of precisely controlled protein conformational changes. nih.gov

Roles of Adenosine 5 Triphosphate in Core Cellular Processes

Nucleic Acid Metabolism

The synthesis of nucleic acids, DNA and RNA, is a highly energy-demanding process that is critically dependent on ATP. ATP contributes to these pathways in two principal ways: as a direct precursor for the incorporation of adenine (B156593) into RNA and, after conversion to deoxyadenosine (B7792050) triphosphate (dATP), into DNA, and as a source of energy to power the enzymatic machinery that drives replication and transcription. wikipedia.orgbiotopics.co.uk

DNA replication is a complex, multi-step process that ensures the faithful duplication of the genome. ATP plays a pivotal role in numerous stages of this process, from the unwinding of the DNA double helix to the final ligation of newly synthesized DNA fragments. creative-proteomics.comresearchgate.net

The initiation of DNA replication requires the separation of the two strands of the DNA double helix, a task performed by enzymes known as DNA helicases. nih.gov These molecular motors utilize the chemical energy derived from ATP hydrolysis to translocate along the DNA backbone and disrupt the hydrogen bonds between complementary base pairs. labmanager.comquora.com This process creates the single-stranded DNA templates necessary for DNA polymerase to begin synthesis. creative-proteomics.com

The mechanism of ATP-dependent DNA helicase action involves a cycle of conformational changes in the enzyme that are coupled to ATP binding and hydrolysis. labmanager.comnih.gov This cycle allows the helicase to move processively along the DNA strand, unwinding the duplex as it goes. wikipedia.org Without a continuous supply of ATP, DNA helicases would be inactive, stalling the replication fork and halting DNA synthesis. creative-proteomics.com

Table 1: Role of ATP in DNA Helicase Activity

Process ATP-Dependent Enzyme Function of ATP Hydrolysis Consequence of ATP Depletion

DNA polymerases are the enzymes responsible for synthesizing new DNA strands. wikipedia.org While the primary energy for the polymerization reaction itself comes from the hydrolysis of the incoming deoxyribonucleoside triphosphates (dNTPs), including dATP, ATP plays a crucial ancillary role in the function of the DNA polymerase complex. reddit.combaseclick.eu

Specifically, ATP hydrolysis is required for the function of the clamp loader complex, which is responsible for loading the sliding clamp protein (such as PCNA in eukaryotes) onto the DNA. nih.govlibretexts.org The sliding clamp encircles the DNA and holds the DNA polymerase firmly on the template, ensuring high processivity. wikipedia.orgembopress.org The clamp loader utilizes the energy of ATP hydrolysis to open the clamp ring and place it around the primer-template junction. nih.govlibretexts.org

During DNA replication, particularly on the lagging strand, DNA is synthesized in short segments called Okazaki fragments. These fragments must be joined together to create a continuous DNA strand. This process is catalyzed by DNA ligases. wikipedia.org ATP-dependent DNA ligases utilize ATP in a three-step mechanism:

Enzyme Adenylylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate. nih.govnih.gov

AMP Transfer: The AMP moiety is transferred from the enzyme to the 5'-phosphate of the DNA at the nick. nih.govresearchgate.net

Phosphodiester Bond Formation: The 3'-hydroxyl group at the nick attacks the 5'-phosphate, forming a phosphodiester bond and releasing AMP. wikipedia.orgnih.gov

This ATP-dependent ligation is essential for the completion of DNA replication. nih.gov

DNA topoisomerases are another class of enzymes that play a critical role in DNA replication by resolving topological stress, such as supercoiling, that arises from the unwinding of the DNA helix. nih.govnih.gov Type II topoisomerases, for example, introduce transient double-strand breaks in the DNA, pass another segment of the DNA through the break, and then reseal the break. portlandpress.comstudy.com This process is coupled to the hydrolysis of ATP, which is thought to drive the conformational changes in the enzyme necessary for strand passage and to ensure the directionality of the reaction. nih.govnih.govacs.org

Table 2: ATP-Dependent Enzymes in DNA Replication Beyond Helicase

Enzyme Specific Role in DNA Replication Mechanism of ATP Dependence
DNA Polymerase III Holoenzyme (Clamp Loader component) Loading of the sliding clamp (β-clamp or PCNA) onto DNA to increase polymerase processivity. libretexts.org ATP hydrolysis drives conformational changes in the clamp loader, allowing it to open and close the sliding clamp around the DNA. nih.govwikipedia.org
DNA Ligase Joining of Okazaki fragments on the lagging strand and sealing nicks during DNA repair. wikipedia.orgnih.gov ATP is used to adenylate the enzyme, which then transfers AMP to the 5'-phosphate of the nick, facilitating the formation of a phosphodiester bond. nih.govnih.gov

Maintaining the integrity of the genetic material is crucial for cellular function. Cells have evolved multiple DNA repair pathways to correct damage that arises from various sources. Many of these pathways are energy-dependent and require ATP. creative-proteomics.com For instance, in nucleotide excision repair (NER), which removes bulky DNA lesions, ATP-dependent helicases are required to unwind the DNA around the damaged site. creative-proteomics.comnih.gov Similarly, in base excision repair (BER), which corrects smaller base lesions, the final step of sealing the nick in the DNA backbone is carried out by an ATP-dependent DNA ligase. creative-proteomics.comresearchgate.net ATP-dependent chromatin remodeling factors also use the energy of ATP hydrolysis to alter chromatin structure, making the damaged DNA more accessible to repair enzymes. nih.gov

Transcription is the process by which the genetic information encoded in DNA is copied into a complementary RNA sequence. This process is catalyzed by RNA polymerase. ATP plays a dual role in transcription: it serves as one of the four ribonucleoside triphosphate substrates for the synthesis of the RNA molecule, and its hydrolysis provides the energy for specific steps in the transcription process. wikipedia.orgbiotopics.co.uk

The initiation of transcription by RNA polymerase II in eukaryotes is a particularly energy-intensive process. nih.gov The transcription factor TFIIH, a component of the preinitiation complex, has helicase activity that is dependent on ATP hydrolysis. nih.gov This helicase activity is essential for melting the DNA at the promoter, creating a transcription bubble and allowing the RNA polymerase to access the template strand. nih.gov Furthermore, ATP is required for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a key step in the transition from transcription initiation to elongation. nih.gov During the elongation phase, RNA polymerase moves along the DNA template, synthesizing the RNA strand, a process that also requires energy derived from ATP. study.comnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Adenosine (B11128) 5'-triphosphate
Deoxyadenosine triphosphate
Adenosine diphosphate (B83284)
Adenosine monophosphate
Guanosine (B1672433) triphosphate
Cytidine triphosphate
Uridine (B1682114) triphosphate
Deoxyguanosine triphosphate
Deoxycytidine triphosphate
Deoxythymidine triphosphate
Pyrophosphate
Ribonucleoside triphosphates
Deoxyribonucleoside triphosphates
Inosine

RNA Synthesis (Transcription) Mechanisms

Protein Synthesis (Translation) Mechanisms

Translation is the process by which the genetic information encoded in messenger RNA (mRNA) is used to synthesize a protein. This intricate process is highly energy-dependent, with ATP playing a crucial role in ensuring the fidelity and efficiency of protein synthesis.

The accuracy of protein synthesis relies on the correct attachment of each amino acid to its corresponding transfer RNA (tRNA) molecule. This critical step, known as tRNA charging or aminoacylation, is catalyzed by a family of enzymes called aminoacyl-tRNA synthetases. wikipedia.orglabome.com The process occurs in two ATP-dependent steps:

Amino Acid Activation: The aminoacyl-tRNA synthetase first binds to a specific amino acid and an ATP molecule. aatbio.com The enzyme then catalyzes the reaction between the amino acid and ATP, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi). aatbio.comwikipedia.org This "activated" amino acid is now primed for attachment to its cognate tRNA.

Transfer to tRNA: The activated aminoacyl-adenylate remains bound to the enzyme, which then binds to the appropriate tRNA molecule. The amino acid is transferred from the adenylate to the 3' end of the tRNA, releasing adenosine monophosphate (AMP). aatbio.comwikipedia.org The resulting "charged" tRNA is now ready to participate in protein synthesis. aatbio.com

While the primary energy source for the translocation of the ribosome along the mRNA molecule is guanosine triphosphate (GTP), ATP plays an essential, albeit indirect, role. nih.gov The energy for peptide bond formation, which is a key driver of the ribosomal translocation process, is derived from the high-energy ester linkage between the amino acid and the tRNA. nih.gov This high-energy bond is created during the ATP-dependent aminoacylation of the tRNA. nih.gov Therefore, the energy from ATP hydrolysis in the aminoacyl-tRNA synthetase reaction is stored in the aminoacyl-tRNA molecule and is subsequently used to power the ribosome's movement. Furthermore, some studies suggest a more direct role for ATP in co-translational protein translocation across membranes. nih.gov

Step in Translation Role of Adenosine 5'-Triphosphate Enzyme/Complex Involved
tRNA Charging (Aminoacylation) Activates amino acids for attachment to tRNA.Aminoacyl-tRNA Synthetases
Ribosome Translocation Indirectly provides energy for peptide bond formation, which drives translocation.Ribosome, Aminoacyl-tRNA

Protein Dynamics and Function Regulation

Recent research has highlighted a role for ATP beyond its energetic and substrate functions, demonstrating its ability to influence the physical properties and activity of proteins. ATP can act as a biological hydrotrope, a molecule that can solubilize hydrophobic compounds in aqueous solutions, to modulate protein stability and prevent aggregation.

Studies have shown that at physiological concentrations (which are much higher than what is required for most enzymatic reactions), ATP can effectively stabilize protein structure. nih.govacs.org This stabilizing effect is thought to be relevant for maintaining protein integrity in the cellular environment, particularly in compartments with high metabolic activity and temperature, such as mitochondria. nih.govacs.org ATP appears to bind to flexible regions on the protein surface, forming clusters that reduce the protein's fluctuations and protect it from thermal denaturation. nih.govacs.org This suggests that fluctuations in cellular ATP levels could have a direct impact on the stability and function of the proteome. nih.gov

Cellular Mechanics and Transport

The energy released from ATP hydrolysis is the direct power source for a vast array of mechanical and transport processes within the cell. From muscle movement to the maintenance of ion gradients, ATP provides the necessary fuel for cellular work.

ATP is fundamental to active transport, a process that moves molecules and ions across cellular membranes against their concentration gradient. This process is mediated by transmembrane proteins, often called pumps, which couple the movement of a specific substance to the hydrolysis of ATP. A classic example is the sodium-potassium pump (Na+/K+-ATPase), which actively pumps sodium ions out of the cell and potassium ions into the cell. This activity, which is directly fueled by ATP hydrolysis, is crucial for maintaining the cell's membrane potential and for processes like nerve impulse transmission.

Furthermore, ATP powers the movement of molecular motors along the cytoskeleton, which is essential for intracellular transport of organelles and for cell motility. For instance, the contraction of muscles is driven by the interaction between actin and myosin filaments, a process entirely dependent on ATP. ATP binding to myosin causes it to detach from actin. The subsequent hydrolysis of ATP to ADP and inorganic phosphate (B84403) provides the energy for the myosin head to "cock" into a high-energy conformation. Binding to actin and releasing the ADP and phosphate then drives the "power stroke" that causes the filaments to slide past each other, resulting in muscle contraction.

ATP in Active Transport Mechanisms (e.g., Ion Pumps, ABC Transporters)

Active transport is a process that moves molecules or ions across a cell membrane against their concentration gradient, a task that requires energy. wikipedia.org ATP provides the necessary energy for this process, which is crucial for maintaining cellular homeostasis by regulating the internal concentrations of various ions and molecules. fiveable.me

Ion Pumps:

Primary active transport is directly coupled to the hydrolysis of ATP to move substances across a membrane. aatbio.com A quintessential example is the sodium-potassium pump (Na+/K+-ATPase), an enzyme found in the plasma membrane of all animal cells. wikipedia.org This pump utilizes the energy from ATP hydrolysis to actively transport three sodium ions out of the cell for every two potassium ions it pumps into the cell. wikipedia.org This process maintains the steep concentration gradients of sodium and potassium across the cell membrane, which is vital for nerve impulse transmission and maintaining cell volume. The cycle of the sodium-potassium pump involves the phosphorylation of the carrier protein, which induces a conformational change that drives the transport of the ions. wikipedia.org

Another critical ion pump is the calcium pump (Ca2+-ATPase), which actively pumps calcium ions out of the cytoplasm, either into the extracellular space or into intracellular stores like the sarcoplasmic reticulum. fiveable.mecreative-enzymes.com Maintaining a low cytosolic calcium concentration is essential for proper cellular signaling. Like the sodium-potassium pump, the calcium pump's function is directly dependent on the energy released from ATP hydrolysis. creative-enzymes.com

Pump TypeIons TransportedStoichiometry (Ions per ATP)Cellular LocationPrimary Function
Sodium-Potassium Pump (Na+/K+-ATPase) Na+, K+3 Na+ out, 2 K+ inPlasma MembraneMaintenance of membrane potential, cell volume regulation
Calcium Pump (Ca2+-ATPase) Ca2+VariesPlasma Membrane, Sarcoplasmic/Endoplasmic ReticulumSignal transduction, muscle relaxation
Proton Pump (H+-ATPase) H+VariesLysosomal Membrane, Inner Mitochondrial MembraneMaintenance of pH gradients, ATP synthesis (in reverse)

ABC Transporters:

ATP-binding cassette (ABC) transporters are a large superfamily of transmembrane proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes. wikipedia.orgwikipedia.org These substrates include ions, amino acids, peptides, sugars, lipids, and drugs. wikipedia.org ABC transporters are found in all known organisms, from prokaryotes to humans. wikipedia.org

The basic structure of an ABC transporter consists of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). wikipedia.orgslideshare.net The TMDs form the pathway for the substrate to cross the membrane, while the NBDs bind and hydrolyze ATP. slideshare.net The binding and hydrolysis of ATP drive conformational changes in the TMDs, which facilitates the transport of the substrate across the membrane. researchgate.net This process is often described by the "ATP-switch" model, where ATP binding leads to the dimerization of the NBDs and an outward-facing conformation of the TMDs, while ATP hydrolysis and subsequent ADP release reset the transporter to an inward-facing conformation. researchgate.net

ATP in Muscle Contraction (Actin-Myosin Interaction)

Muscle contraction is a highly energy-dependent process driven by the interaction between actin and myosin filaments within muscle cells. nih.gov ATP plays a critical and multifaceted role in this process, providing the energy for the cyclical interaction of myosin heads with actin filaments, which generates the force for muscle shortening. lumenlearning.comnews-medical.net

The process of muscle contraction can be broken down into a series of steps, each dependent on ATP:

Energizing the Myosin Head: The cycle begins with a myosin head bound to an ATP molecule. The myosin has an ATPase activity that hydrolyzes the ATP into ADP and inorganic phosphate (Pi). lumenlearning.com The energy released from this hydrolysis is stored in the myosin head, causing it to move into a "cocked" or high-energy conformation. libretexts.orglibretexts.org

Cross-Bridge Formation: In the presence of calcium ions, which expose the myosin-binding sites on the actin filaments, the energized myosin head can bind to actin, forming a cross-bridge. lumenlearning.com

The Power Stroke: The binding of myosin to actin triggers the release of the inorganic phosphate (Pi). This release causes a conformational change in the myosin head, resulting in the "power stroke." During the power stroke, the myosin head pivots, pulling the actin filament toward the center of the sarcomere, the basic contractile unit of a muscle fiber. This movement shortens the sarcomere and thus the muscle. libretexts.orglibretexts.org

Detachment of Myosin from Actin: Following the power stroke, the ADP molecule is released from the myosin head. The myosin head remains tightly bound to the actin filament in a state of rigor. A new molecule of ATP must bind to the myosin head to cause its detachment from actin. news-medical.netlibretexts.org This detachment is crucial for allowing the cycle to repeat and for the muscle to relax. In the absence of ATP, as occurs after death, the myosin heads remain attached to the actin filaments, resulting in the stiffness of rigor mortis.

Stage of Muscle ContractionRole of ATPState of Myosin Head
Resting State ATP is bound to the myosin head.Low-energy conformation, detached from actin.
Energizing ("Cocking") ATP is hydrolyzed to ADP and Pi.High-energy conformation, ready to bind actin. lumenlearning.comlibretexts.org
Power Stroke Pi is released.Pivots and pulls the actin filament.
Detachment A new ATP molecule binds to the myosin head.Detaches from the actin filament. news-medical.netlibretexts.org

ATP in Cell Motility

Cell motility, the movement of cells, is a fundamental biological process that relies heavily on the energy supplied by ATP. nih.gov This movement is essential for various physiological processes, including embryonic development, immune responses, and wound healing. The energy from ATP hydrolysis powers the dynamic rearrangements of the cytoskeleton, which is the internal scaffolding of the cell that provides shape and facilitates movement.

The primary drivers of cell motility are the actin and microtubule cytoskeletons. The polymerization and depolymerization of actin filaments, as well as the interaction of actin with myosin motor proteins, generate the forces required for cell crawling and changes in cell shape. nih.gov Similarly, the dynamic instability of microtubules and the activity of microtubule-associated motor proteins, such as dyneins and kinesins, contribute to cell movement and the transport of intracellular components. Both the assembly and disassembly of cytoskeletal filaments and the movement of motor proteins along these filaments are energy-dependent processes that consume ATP.

ATP in Vesicle Trafficking and Exocytosis

Vesicle trafficking is the process by which cells transport materials within or out of the cell using small, membrane-bound sacs called vesicles. This transport system is crucial for processes like secretion of hormones and neurotransmitters (exocytosis) and the uptake of nutrients (endocytosis). ATP provides the energy for several key steps in vesicle trafficking.

Exocytosis involves the fusion of intracellular vesicles with the plasma membrane to release their contents into the extracellular space. This process requires ATP for multiple stages, including the synthesis of vesicular contents, the transport of vesicles to the plasma membrane along cytoskeletal tracks by motor proteins, and the priming of vesicles for fusion.

ATP in Endocytosis

Endocytosis is the process by which cells internalize substances from their external environment by engulfing them in a vesicle. news-medical.net This process is also energy-dependent and requires ATP at several stages. stackexchange.comck12.orgck12.org For instance, in clathrin-mediated endocytosis, the formation of the clathrin-coated pit, the pinching off of the vesicle from the plasma membrane (a process that often involves the GTPase dynamin), and the subsequent uncoating of the clathrin from the vesicle are all steps that consume energy in the form of ATP or GTP. stackexchange.com Studies have shown that depleting cellular ATP severely inhibits receptor-mediated endocytosis. nih.govjneurosci.org

Chromatin Structure and Gene Expression Regulation

ATP-Dependent Chromatin Remodeling Complexes (e.g., SWI/SNF, ISWI, CHD, INO80 Families)

In eukaryotic cells, DNA is packaged into a highly condensed structure called chromatin. The basic repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. wikipedia.org The accessibility of DNA within chromatin is a key factor in regulating gene expression. ATP-dependent chromatin remodeling complexes are multi-protein machines that use the energy from ATP hydrolysis to alter the structure of chromatin, thereby controlling access to the genomic DNA for processes like transcription, replication, and DNA repair. wikipedia.orgbiologists.com These complexes can reposition, eject, or restructure nucleosomes. bosterbio.comnih.gov

There are several major families of ATP-dependent chromatin remodelers, each characterized by a specific ATPase subunit and distinct functions. biologists.com

SWI/SNF Family: The SWI/SNF (SWItch/Sucrose Non-Fermentable) family of complexes was the first to be identified. wikipedia.orgnih.gov These complexes utilize the energy of ATP hydrolysis to remodel chromatin, often leading to the sliding or ejection of nucleosomes to allow transcription factors to access DNA. nih.govtandfonline.com The human SWI/SNF complexes, also known as BAF and PBAF, are composed of numerous subunits and play crucial roles in development and have been implicated in cancer. bosterbio.comwikipedia.orgportlandpress.com The core ATPase subunit of these complexes is either BRM or BRG1. bosterbio.com

ISWI Family: The ISWI (Imitation SWItch) family of complexes is involved in nucleosome assembly and spacing. nih.govwikipedia.org They help to organize nucleosomes into regular arrays. bosterbio.com The ATPase subunit of ISWI complexes, such as SNF2H or SNF2L in humans, is stimulated by nucleosomes but not by free DNA. nih.govnih.gov Different ISWI complexes, such as ACF, CHRAC, and NURF, have distinct roles in processes like DNA replication and repair. nih.govoup.com

CHD Family: The CHD (Chromodomain-Helicase-DNA-binding) family of remodelers is characterized by the presence of chromodomains, which can bind to modified histones, in addition to the ATPase domain. nih.gov These complexes are involved in a variety of cellular processes, including transcriptional repression and nucleosome positioning. wikipedia.orgoup.com The NuRD (Nucleosome Remodeling and Deacetylase) complex, which contains a CHD protein, couples ATP-dependent nucleosome remodeling with histone deacetylation to repress gene expression. bosterbio.comcreative-biolabs.com

INO80 Family: The INO80 (Inositol-requiring 80) family of complexes is involved in transcriptional regulation, DNA replication, and DNA repair. royalsocietypublishing.org A unique feature of the INO80 ATPase is a split ATPase domain. nih.gov These complexes can slide nucleosomes and have been shown to play a role in the exchange of histone variants, such as replacing the standard histone H2A with the variant H2A.Z. nih.govyoutube.comoup.comyoutube.com

Remodeler FamilyCore ATPase Subunit (Examples)Key Functions
SWI/SNF BRG1, BRMNucleosome sliding and ejection, transcriptional activation. wikipedia.orgnih.gov
ISWI SNF2H, SNF2LNucleosome spacing and assembly, chromatin organization. bosterbio.comnih.gov
CHD CHD1, CHD3, CHD4Nucleosome positioning, transcriptional regulation (activation and repression). wikipedia.orgnih.gov
INO80 INO80Histone variant exchange, DNA repair, transcriptional regulation. royalsocietypublishing.orgnih.gov

Nucleosome Assembly, Spacing, and Repositioning

Adenosine 5'-triphosphate (ATP) is fundamental to the organization and dynamics of chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells. The basic repeating unit of chromatin is the nucleosome, which consists of a segment of DNA wound around a core of eight histone proteins. The arrangement of these nucleosomes is not static and is crucial for regulating gene expression and other DNA-templated processes. ATP-dependent chromatin remodeling complexes are molecular machines that harness the energy from ATP hydrolysis to modulate the structure and positioning of nucleosomes. Current time information in Delhi, IN.nih.gov

These remodeling complexes are classified into several families, including ISWI (imitation switch), CHD (chromodomain helicase DNA-binding), SWI/SNF (switch/sucrose non-fermentable), and INO80 (inositol-requiring 80). nih.govuni-goettingen.de Each of these families plays distinct but sometimes overlapping roles in chromatin organization. The ISWI and CHD families, for instance, are primarily involved in the assembly of nucleosomes and ensuring they are evenly spaced along the DNA. Current time information in Delhi, IN.uni-goettingen.de This regular spacing is critical for creating a default repressive chromatin state that can be subsequently modified to allow for gene activation.

The process of nucleosome repositioning, or sliding, involves the movement of the histone octamer along the DNA. This is a key mechanism for exposing or concealing specific DNA sequences, such as transcription factor binding sites. researchgate.net ATP-dependent remodelers achieve this by transiently breaking the contacts between the DNA and the histone core, allowing for the translocation of the DNA relative to the histones. researchgate.net This process is highly regulated and can be influenced by various factors, including the DNA sequence itself and the presence of histone modifications. biorxiv.org For example, the ISW2 remodeler can sense the length of the linker DNA between nucleosomes and adjust the position of the nucleosome accordingly. researchgate.net The energy derived from ATP hydrolysis is transduced into mechanical work that drives these conformational changes in the nucleosome structure. researchgate.net

Table 1: Major Families of ATP-Dependent Chromatin Remodelers and Their Functions in Nucleosome Dynamics

Remodeler Family Primary Functions Key Features
ISWI (Imitation Switch) Nucleosome assembly and spacing. Current time information in Delhi, IN.uni-goettingen.de Senses linker DNA length to create ordered nucleosome arrays. researchgate.net
CHD (Chromodomain Helicase DNA-binding) Nucleosome spacing and transcriptional regulation. Current time information in Delhi, IN. Often involved in gene repression.
SWI/SNF (Switch/Sucrose Non-fermentable) Nucleosome sliding and ejection to increase DNA accessibility. Current time information in Delhi, IN.nih.gov Plays a significant role in gene activation.
INO80 (Inositol-requiring 80) Nucleosome sliding and histone variant exchange. Current time information in Delhi, IN.nih.gov Contributes to DNA repair and transcription regulation.

Role in Regulating Access to Genomic DNA

The packaging of genomic DNA into chromatin presents a significant barrier to the cellular machinery responsible for transcription, replication, and DNA repair. ATP-dependent chromatin remodeling complexes play a pivotal role in overcoming this barrier by regulating the accessibility of DNA. researchgate.netfrontiersin.org By utilizing the energy of ATP hydrolysis, these complexes can alter nucleosome structure and position, thereby exposing or concealing specific regions of the genome. frontiersin.org

The SWI/SNF family of remodelers is particularly prominent in creating accessible chromatin regions. Current time information in Delhi, IN.researchgate.net These complexes can slide nucleosomes away from key regulatory elements, such as gene promoters, or even completely eject the histone octamer from the DNA. nih.gov This action allows transcription factors and the RNA polymerase machinery to bind to their target sequences and initiate gene expression. researchgate.net The activity of these remodelers is often recruited to specific genomic locations by transcription factors, ensuring that chromatin remodeling occurs in a targeted and regulated manner.

Conversely, some ATP-dependent chromatin remodelers contribute to the formation of condensed, inaccessible chromatin, a state associated with gene silencing. Current time information in Delhi, IN. The interplay between different remodeling complexes, with opposing activities, allows for the dynamic regulation of chromatin structure and gene expression in response to cellular signals and developmental cues. For example, during DNA repair, specific remodeling complexes are recruited to sites of damage to expose the lesion for repair enzymes. researchgate.net The INO80 complex, for instance, has been shown to be involved in the repair of double-strand breaks by altering chromatin structure at the site of damage. researchgate.net

Table 2: Outcomes of ATP-Dependent Chromatin Remodeling on DNA Accessibility

Remodeling Outcome Description Biological Processes Affected
Nucleosome Sliding Movement of a histone octamer along the DNA. researchgate.net Transcription, DNA Repair
Nucleosome Ejection Complete removal of a histone octamer from the DNA. Current time information in Delhi, IN. Gene Activation, DNA Replication
Histone Variant Exchange Replacement of canonical histones with variant forms. Current time information in Delhi, IN. Regulation of Chromatin States, DNA Repair
Nucleosome Assembly Deposition of histone octamers onto DNA. uni-goettingen.de Chromatin Formation after DNA Replication

ATP in Chromatin Bridge Dissolution

Chromatin bridges are aberrant chromosomal structures that can form during cell division, physically linking the separating sister chromatids. wikipedia.org These bridges can arise from unresolved DNA replication or recombination intermediates and pose a threat to genome stability. The timely and efficient resolution of these bridges is crucial for the successful completion of mitosis and the prevention of DNA damage. ATP plays a critical role in this process, primarily through the action of specialized ATP-dependent enzymes.

One such enzyme is the PICH (Plk1-interacting checkpoint helicase) translocase, a member of the SNF2 family of ATPases. wikipedia.org PICH localizes to these chromatin bridges and utilizes the energy from ATP hydrolysis to translocate along the DNA. wikipedia.org This ATP-dependent translocase activity is thought to help in the recognition and processing of the entangled DNA, facilitating its resolution.

Another key player in the dissolution of DNA linkages is Topoisomerase II, an enzyme that can pass one DNA duplex through another by making a transient double-strand break. nih.gov This activity is essential for decatenating intertwined sister chromatids and resolving chromatin bridges. The catalytic cycle of Topoisomerase II is dependent on ATP binding and hydrolysis, which drive the conformational changes necessary for strand passage and subsequent ligation. nih.gov

The Bloom's Syndrome, RecQ helicase-like (BLM)-Topoisomerase IIIα-RMI1-RMI2 (BTR) complex, also known as the dissolvasome, is another crucial machinery involved in resolving DNA recombination intermediates that can lead to chromatin bridges. nih.govnih.gov The BLM helicase, a component of this complex, is an ATP-dependent enzyme that unwinds complex DNA structures. nih.gov The coordinated action of the ATP-dependent helicase activity of BLM and the strand-passing activity of Topoisomerase IIIα within the BTR complex is essential for the resolution of these linkages without the exchange of genetic material. nih.govnih.gov

Table 3: ATP-Dependent Enzymes in Chromatin Bridge Resolution

Enzyme/Complex Function in Bridge Resolution Role of ATP
PICH Translocase Recognizes and processes DNA in chromatin bridges. wikipedia.org Powers the translocation of the enzyme along the DNA. wikipedia.org
Topoisomerase II Decatenates intertwined DNA by strand passage. nih.govnih.gov Drives the conformational changes required for the catalytic cycle. nih.gov
BTR Complex (BLM helicase) Unwinds complex DNA recombination intermediates. nih.govnih.gov Provides the energy for the helicase activity of BLM. nih.gov

Cellular Compartmentalization and Organization

ATP in Liquid-Liquid Phase Separation Regulation

Beyond its well-established role as the primary energy currency of the cell, ATP has emerged as a key regulator of cellular organization through its involvement in liquid-liquid phase separation (LLPS). LLPS is a process by which biomolecules, such as proteins and nucleic acids, condense into non-membrane-bound compartments or "biomolecular condensates." These condensates play crucial roles in various cellular processes, including signal transduction, RNA metabolism, and stress responses.

ATP can influence LLPS in multiple ways. nih.gov At physiological concentrations (in the millimolar range), which are significantly higher than what is required for most enzymatic reactions, ATP can act as a biological hydrotrope. siu.edu This property allows it to modulate the solubility of proteins and prevent their aggregation. siu.edu In some cases, ATP can prevent the formation of protein condensates or even dissolve pre-formed ones. nih.gov The ability of ATP to regulate LLPS is dependent on its concentration. For instance, at lower concentrations, ATP can promote the phase separation of certain proteins, while at higher concentrations, it can have the opposite effect. nih.gov This biphasic effect suggests that cells can fine-tune the formation and dissolution of biomolecular condensates by modulating local ATP levels. nih.gov The electrostatic interactions between the negatively charged phosphate groups of ATP and positively charged regions of proteins are thought to be a key driving force in ATP-mediated LLPS. nih.gov

ATP as a Biological Hydrotrope

A hydrotrope is a substance that enhances the solubility of hydrophobic compounds in aqueous solutions. Recent research has revealed that ATP possesses the characteristics of a biological hydrotrope, a function that is distinct from its role in energy metabolism. siu.educore.ac.uk This hydrotropic activity is crucial for maintaining the solubility of the vast and crowded population of proteins within the cell, thereby preventing their aggregation. researchgate.net

The molecular structure of ATP, which includes a hydrophobic adenine ring and a highly charged hydrophilic triphosphate tail, is thought to be responsible for its hydrotropic properties. This amphiphilic nature allows ATP to interact with both hydrophobic and hydrophilic regions of proteins, effectively shielding the hydrophobic patches from the aqueous environment and preventing them from aggregating. nih.gov This function is particularly important for intrinsically disordered proteins, which lack a stable three-dimensional structure and are prone to aggregation. nih.gov The high physiological concentration of ATP in cells is consistent with its role as a hydrotrope, as this function requires concentrations in the millimolar range. siu.edu

Regulation of Stress Granule Formation by ATP Levels

Stress granules are a type of biomolecular condensate that form in the cytoplasm of eukaryotic cells in response to various stress conditions, such as heat shock, oxidative stress, and viral infection. nih.gov These granules are dynamic assemblies of messenger RNAs (mRNAs) and proteins, and they are thought to play a role in regulating translation and promoting cell survival during stress. The formation and dissolution of stress granules are tightly regulated processes that are highly dependent on cellular ATP levels. nih.gov

The assembly of stress granules is an active process that requires ATP. nih.gov Furthermore, the maintenance of the dynamic, liquid-like properties of stress granules is dependent on the continuous input of energy from ATP hydrolysis. Several ATP-dependent enzymes, including RNA and DNA helicases, are known components of stress granules and are believed to play a role in remodeling the RNA-protein interactions within these compartments. nih.gov A depletion of cellular ATP levels can trigger the formation of stress granules, suggesting that under normal conditions, ATP-dependent processes actively work to prevent their assembly. Conversely, the disassembly of stress granules upon the removal of stress also requires ATP. This dual requirement for ATP in both the formation and dissolution of stress granules highlights the complex regulatory role of this molecule in the cellular stress response. nih.gov

Regulation of Adenosine 5 Triphosphate Metabolism and Homeostasis

Intracellular Adenosine (B11128) 5'-Triphosphate Pools and Dynamics

The concentration of ATP within a cell is a critical parameter that is tightly regulated to maintain cellular homeostasis. nih.gov Despite vast differences in metabolic activity, from the quiescent crystalline lens to the highly active striated muscle, cells across diverse life forms maintain surprisingly high and stable millimolar concentrations of ATP. nih.govnih.gov A meta-analysis across various cells, tissues, and species revealed that the average intracellular ATP concentration is approximately 4.41 mM. nih.govresearchgate.net This ubiquitous high concentration, which often exceeds the immediate metabolic needs, suggests that ATP's role extends beyond being just an energy currency, possibly acting as a hydrotrope to prevent protein aggregation. nih.govnih.gov

The total intracellular ATP is not uniformly distributed but is compartmentalized into distinct pools. For instance, in red blood cells, ATP is sequestered within the cytoskeletal–membrane complex, creating localized pools that directly fuel ion pumps like the Na+/K+ and Ca2+ pumps. pnas.org These pools can be filled either by incubation with external ATP or through the enzymatic generation of ATP by glycolysis enzymes associated with the membrane. pnas.org

The dynamics of these ATP pools are subject to rapid changes based on the cell's metabolic state. For example, during transitions between different brain states, such as from a quiet to an active awake state, intracellular ATP levels in cortical neurons can fluctuate. researchgate.net Similarly, in plant cells, the transition from dark to light causes a rapid increase in chloroplastic and cytosolic ATP levels, while mitochondrial ATP decreases. oup.com These compartmentalized dynamics highlight the sophisticated system cells employ to manage energy distribution and ensure that ATP is available where and when it is needed.

Tissue/Cell TypeTypical Intracellular ATP ConcentrationMetabolic State
Crystalline Lens>2.3 mMMetabolically Quiescent
Striated Muscle>2.3 mMMechanically Dynamic
Average (across life forms)~4.4 mMVaried

Adenylate Energy Charge and ATP/ADP Ratio as Indicators of Cellular Energetic Status

To monitor and regulate its energy balance, the cell relies on key indicators of its energetic status. The relative proportions of ATP, Adenosine 5'-diphosphate (ADP), and Adenosine 5'-monophosphate (AMP) serve as a crucial index of the cell's energy state. britannica.com Two of the most important metrics are the adenylate energy charge (AEC) and the ATP/ADP ratio.

The adenylate energy charge is a measure of the energy stored in the adenylate system. wikipedia.org It was defined by Daniel Atkinson as a way to account for the concentrations of all three adenine (B156593) nucleotides, which are kept in equilibrium by the enzyme adenylate kinase (2 ADP ↔ ATP + AMP). wikipedia.org The AEC is calculated using the following formula:

Energy Charge = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]) wikipedia.org

The energy charge of most cells is maintained within a narrow and stable range, typically between 0.7 and 0.95. wikipedia.orgquora.com A high energy charge indicates an energy-replete state, which activates ATP-utilizing anabolic pathways and inhibits ATP-producing catabolic pathways. Conversely, a drop in the energy charge signals an energy deficit, stimulating catabolism to replenish ATP. wikipedia.org

The ATP/ADP ratio is another critical indicator of the cell's energetic health. nih.gov A high ATP/ADP ratio signifies that the cell has sufficient energy, while a low ratio indicates a need for increased ATP production. fiveable.me This ratio directly influences the rate of oxidative phosphorylation, the primary ATP-generating process in aerobic organisms. jackwestin.commicrobeonline.com When energy-consuming processes increase, the breakdown of ATP to ADP lowers this ratio, which in turn stimulates oxidative phosphorylation to restore the high ATP levels. microbeonline.com Of the various components influencing this process, the concentration of ADP is often the most limiting factor, making its availability a key signal for the electron transport chain to increase ATP production. jackwestin.com While both the AEC and the ATP/ADP ratio are valuable, AMP has been noted as the most sensitive single indicator of metabolic stress, as its concentration can change dramatically with small shifts in ATP levels. nih.govchegg.com

IndicatorFormulaTypical Range in Healthy CellsCellular State Indicated by a High Value
Adenylate Energy Charge([ATP] + 0.5*[ADP]) / ([ATP] + [ADP] + [AMP])0.7 - 0.95High energy, anabolic processes favored
ATP/ADP Ratio[ATP] / [ADP]Varies by cell type and conditionHigh energy, ATP production suppressed

Feedback Mechanisms in ATP-Producing Pathways

To maintain energy homeostasis, ATP-producing pathways are subject to sophisticated feedback regulation, where the products of the pathway, particularly ATP itself, act as inhibitors. This prevents the wasteful production of energy when cellular supplies are already sufficient. study.comkhanacademy.org

A primary example of this feedback inhibition is seen in glycolysis. nih.gov The enzyme Phosphofructokinase-1 (PFK-1) , which catalyzes one of the key rate-limiting and irreversible steps of glycolysis, is allosterically inhibited by high concentrations of ATP. hippocampus.orgjackwestin.comreddit.com ATP binds to a regulatory site on PFK-1, distinct from its active site, causing a conformational change that decreases the enzyme's affinity for its substrate, fructose-6-phosphate. wikipedia.org This slows down the entire glycolytic pathway. chemistrytalk.org This inhibitory effect is counteracted by AMP, which acts as an allosteric activator of PFK-1. khanacademy.orgchemistrytalk.org When ATP is consumed and AMP levels rise, AMP binds to PFK-1 and reverses the inhibition caused by ATP, thus stimulating glycolysis to generate more ATP. chemistrytalk.org

Other key regulatory points in glycolysis also exhibit feedback control. Hexokinase , the enzyme for the first step, is inhibited by its product, glucose-6-phosphate. hippocampus.orgPyruvate (B1213749) kinase , which catalyzes the final step of glycolysis, is also allosterically inhibited by ATP. jackwestin.comnih.gov

Similarly, oxidative phosphorylation is tightly regulated by the availability of its substrates and the levels of its products. khanacademy.org The rate of this process is largely controlled by the cellular energy demand, reflected in the ATP/ADP ratio. jackwestin.comlibretexts.org High levels of ATP and the oxidized forms of electron carriers signal that energy is plentiful, which leads to a slowing of the electron flow through the electron transport chain and a reduction in ATP synthesis. jackwestin.com Conversely, high levels of ADP, the substrate for ATP synthase, stimulate the process to produce more ATP. jackwestin.comkhanacademy.org

PathwayKey EnzymeAllosteric Inhibitor(s)Allosteric Activator(s)
GlycolysisPhosphofructokinase-1 (PFK-1)ATP, CitrateAMP, ADP
GlycolysisPyruvate KinaseATP, AlanineFructose-1,6-bisphosphate
Oxidative PhosphorylationATP Synthase & Electron Transport ChainATPADP

Regulation of ATP-Consuming Processes

The consumption of ATP is as tightly regulated as its production to ensure that the cell's energy budget is balanced. Cells utilize ATP to power a vast array of essential functions, and the rate of these processes is often coupled to the availability of ATP. nih.govnih.gov

Major ATP-consuming processes include:

Muscle Contraction: The movement of contractile proteins in muscle fibers is a highly energy-demanding process fueled by the hydrolysis of ATP. nih.govlumenlearning.com During intense exercise, the rate of ATP consumption in muscle cells can increase dramatically. The regulation here involves a parallel activation mechanism where the signal for contraction (e.g., calcium ions) also stimulates ATP production pathways to meet the heightened demand. nih.gov

Active Transport: A significant portion of a cell's energy is used to power ion pumps, such as the Na+/K+ ATPase, which maintain crucial electrochemical gradients across the cell membrane. nih.govlumenlearning.com This pump hydrolyzes one molecule of ATP to transport three sodium ions out of the cell and two potassium ions in, both against their concentration gradients. nih.gov The activity of these pumps is essential for nerve impulse propagation and maintaining cell volume. nih.gov

Biosynthesis and Signal Transduction: The synthesis of macromolecules like proteins, DNA, and RNA is an energetically expensive process that relies on ATP. nih.govverywellhealth.com ATP also plays a critical role in intracellular signaling, where it serves as a substrate for kinase enzymes that phosphorylate proteins, activating or deactivating signaling cascades. nih.govwikipedia.org

The regulation of these ATP-consuming activities is often directly linked to the cell's energy state. When ATP levels are high, energy-intensive anabolic processes like protein and nucleic acid synthesis are promoted. When ATP levels fall, these processes may be curtailed to conserve energy for more critical functions. This intricate coordination ensures that the cell's finite energy resources are allocated efficiently to maintain viability and function. researchgate.net

Adenosine 5 Triphosphate Signaling and Intercellular Communication

Extracellular Adenosine (B11128) 5'-Triphosphate Release Mechanisms

The regulated release of ATP from cells into the extracellular space is a fundamental prerequisite for purinergic signaling. Cells have evolved multiple pathways to release ATP, each tailored to specific physiological or pathological contexts. These mechanisms can be broadly categorized into conductive release through channels, vesicular exocytosis, and release from cells under stress or damage.

A primary mechanism for the release of ATP from cells is through large-pore channels that form a direct conduit between the cytoplasm and the extracellular environment. Among the most studied of these are the pannexin-1 (Panx1) hemichannels. nih.gov Panx1 is a glycoprotein (B1211001) that forms hexameric channels in the plasma membrane. researchgate.net These channels are permeable to molecules up to 1 kDa, which allows for the passage of ATP.

A variety of stimuli can trigger the opening of Panx1 channels, including mechanical stress, changes in intracellular calcium concentration, and receptor-mediated signals. researchgate.net For instance, in erythrocytes, mechanical stress or low oxygen conditions can induce ATP release through Panx1 channels. nih.gov Similarly, mechanical stimulation of airway epithelial cells leads to Panx1-mediated ATP release. nih.gov The activation of Panx1 channels can also be modulated by extracellular ATP itself, creating a potential for positive feedback loops where released ATP triggers further ATP release through P2Y receptors. bohrium.com

Table 1: Characteristics of Pannexin-1 Mediated ATP Release

Feature Description
Channel Composition Hexameric assembly of Pannexin-1 subunits. nih.gov
Permeability Allows passage of molecules up to 1 kDa, including ATP.
Activating Stimuli Mechanical stress, low oxygen, increased intracellular Ca2+, receptor activation. nih.govresearchgate.net
Physiological Roles Vasoconstriction, T-cell activation, potentiation of muscle contraction. researchgate.net
Modulation Can be activated by ATP via P2Y receptors, creating feedback loops. bohrium.com

In addition to channel-mediated release, ATP can be actively transported into and stored within intracellular vesicles and subsequently released into the extracellular space via exocytosis. nih.govnih.gov This process is analogous to the release of neurotransmitters at synapses. The vesicular nucleotide transporter (VNUT) is responsible for packaging ATP into these vesicles, utilizing a proton gradient as a driving force. nih.gov

The release of ATP-containing vesicles is a regulated process, often triggered by an increase in intracellular calcium concentration. nih.gov This calcium influx initiates the fusion of the vesicles with the plasma membrane, expelling their contents, including ATP, into the extracellular milieu. nih.gov This mode of ATP release is crucial in various cell types, including neurons, astrocytes, and inflammatory cells. nih.govpatsnap.com For example, in astrocytes, the activation of metabotropic or ionotropic receptors can elevate intracellular calcium, leading to the exocytotic release of ATP. patsnap.com This astrocytic ATP can then modulate neuronal activity. patsnap.com

Table 2: Key Steps in Vesicular Exocytosis of ATP

Step Description
1. Vesicular Loading ATP is actively transported into vesicles by the vesicular nucleotide transporter (VNUT). nih.gov
2. Triggering Signal An increase in intracellular calcium concentration serves as the primary trigger. nih.gov
3. Vesicle Trafficking ATP-laden vesicles move towards the plasma membrane.
4. Membrane Fusion Vesicles fuse with the plasma membrane, releasing their ATP content into the extracellular space. nih.gov
5. Cellular Contexts Occurs in neurons, astrocytes, inflammatory cells, and biliary cells. nih.govpatsnap.comwikipedia.org

When cells are subjected to significant stress or overt damage, their membrane integrity can be compromised, leading to the passive leakage of intracellular contents, including the abundant stores of ATP. wikipedia.org This form of ATP release serves as a potent "danger signal" to the surrounding tissue, alerting the immune system to the presence of cellular injury. wikipedia.org

Mechanical stress, such as that experienced by cells in culture due to fluid shear or membrane stretch, can induce non-lytic ATP release. sigmaaldrich.com In more severe cases of tissue injury or inflammation, necrotic cell death results in the non-specific and substantial release of ATP into the extracellular environment. wikipedia.orgmdpi.com This released ATP then acts as a damage-associated molecular pattern (DAMP), initiating and propagating inflammatory responses by recruiting and activating phagocytes. wikipedia.org

Purinergic Receptor Systems

Once released into the extracellular space, ATP and its breakdown products, such as adenosine diphosphate (B83284) (ADP), exert their effects by binding to a specific family of cell surface receptors known as purinergic receptors. nih.gov These receptors are broadly divided into two main classes: the P2X ionotropic receptors and the P2Y metabotropic receptors. patsnap.com

The P2X receptor family consists of seven subtypes (P2X1 through P2X7) that are ligand-gated ion channels. nih.govpnas.org These receptors are trimeric proteins, with each subunit possessing two transmembrane domains. wikipedia.org The binding of extracellular ATP to P2X receptors induces a conformational change that opens an intrinsic ion channel, allowing for the rapid influx of cations, primarily Na+ and Ca2+, and to a lesser extent, K+. wikipedia.orgnih.gov

This influx of positive ions leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, triggering a variety of downstream cellular responses. patsnap.com P2X receptors are involved in a wide range of physiological processes, including synaptic transmission, muscle contraction, platelet aggregation, and the initiation of inflammatory responses. wikipedia.orgtocris.com The different P2X receptor subtypes exhibit distinct pharmacological properties and tissue distribution. tocris.com For example, P2X1 receptors are prominently expressed in smooth muscle cells, while P2X3 receptors are abundant in sensory neurons. wikipedia.org

Table 3: Overview of P2X Ionotropic Receptors

Receptor Subtype Key Characteristics
P2X1 Rapidly desensitizing; involved in smooth muscle contraction and platelet aggregation. wikipedia.orgnih.gov
P2X2 Slowly desensitizing; widespread in the autonomic nervous system. wikipedia.orgnih.gov
P2X3 Predominantly found in sensory neurons; plays a role in nociception. wikipedia.org
P2X4 Slowly desensitizing; modulated by ivermectin. wikipedia.orgnih.gov
P2X7 Requires higher concentrations of ATP for activation; forms a large pore permeable to larger molecules upon prolonged stimulation; involved in inflammation and apoptosis. nih.gov

The P2Y receptor family comprises eight distinct subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), all of which are G-protein coupled receptors (GPCRs). wikipedia.org These receptors are characterized by seven transmembrane domains and are activated by a range of nucleotides, including ATP, ADP, uridine (B1682114) triphosphate (UTP), uridine diphosphate (UDP), and UDP-glucose. wikipedia.org

Upon nucleotide binding, P2Y receptors undergo a conformational change that enables them to activate intracellular heterotrimeric G proteins. nih.gov Depending on the receptor subtype and the specific G protein coupled, this activation can lead to the stimulation or inhibition of various downstream effector systems. sigmaaldrich.com For instance, P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and the subsequent mobilization of intracellular calcium. oncotarget.com In contrast, P2Y12, P2Y13, and P2Y14 receptors typically couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP levels. sigmaaldrich.com P2Y receptors are involved in a vast array of physiological functions, including vasodilation, blood clotting, and immune responses. wikipedia.org

Table 4: Subtypes and Signaling Pathways of P2Y Metabotropic Receptors

Receptor Subtype Primary Agonist(s) G-Protein Coupling Major Signaling Pathway
P2Y1 ADP youtube.com Gq/11sigmaaldrich.com Phospholipase C activation, Ca2+ mobilization oncotarget.com
P2Y2 ATP, UTP youtube.com Gq/11sigmaaldrich.com Phospholipase C activation, Ca2+ mobilization oncotarget.com
P2Y4 UTP youtube.com Gq/11, Gi/omdpi.com Phospholipase C activation, Ca2+ mobilization oncotarget.com
P2Y6 UDP youtube.com Gq/11sigmaaldrich.com Phospholipase C activation, Ca2+ mobilization oncotarget.com
P2Y11 ATP youtube.com Gq/11, Gssigmaaldrich.com Phospholipase C activation, Adenylyl cyclase stimulation nih.gov
P2Y12 ADP youtube.com Gi/osigmaaldrich.com Adenylyl cyclase inhibition guidetopharmacology.org
P2Y13 ADP nih.gov Gi/osigmaaldrich.com Adenylyl cyclase inhibition
P2Y14 UDP-glucose youtube.com Gi/osigmaaldrich.com Adenylyl cyclase inhibition guidetopharmacology.org

Functions of Extracellular Adenosine 5'-Triphosphate Signaling

Adenosine 5'-triphosphate (ATP), renowned as the primary intracellular energy currency, also functions as a critical extracellular signaling molecule. nih.govnih.gov Once released from cells, either through physiological processes or as a result of cellular stress and damage, extracellular ATP (eATP) orchestrates a wide array of biological responses by activating a specific family of cell surface receptors known as purinergic P2 receptors. nih.govfrontiersin.org This signaling system is a conserved and vital regulatory circuit that helps maintain homeostasis across various tissues and organ systems. researchgate.net The effects of eATP are typically localized and transient, as it is rapidly hydrolyzed by ectonucleotidases to adenosine 5'-diphosphate (ADP), adenosine 5'-monophosphate (AMP), and ultimately adenosine, which in turn can activate P1 purinergic receptors. nih.govfrontiersin.org

Autocrine and Paracrine Signaling Roles

Extracellular ATP is a fundamental mediator of local cell-to-cell communication, acting in both an autocrine (signaling to the cell that released it) and paracrine (signaling to nearby cells) fashion. nih.govfrontiersin.org This mode of signaling is a widespread and economical mechanism for modulating cellular and tissue functions. nih.govresearchgate.net Virtually all cell types have the capacity to release ATP and express P2 receptors on their plasma membrane, allowing them to respond to this signal. nih.gov

The basal release of ATP and the subsequent activation of P2 receptors are crucial for establishing the baseline activation level, or "set point," of various signal transduction pathways. nih.govresearchgate.net This influences a multitude of physiological processes, including:

Tissue Blood Flow: ATP released from endothelial cells can act on adjacent smooth muscle cells to regulate vascular tone. frontiersin.orgresearchgate.net

Ion Transport and Cell Volume Regulation: The activation of P2 receptors can modulate ion channel activity, affecting ion transport across the cell membrane and influencing cell volume. nih.gov

Cell Proliferation: In some contexts, such as in neoplastic tissues, eATP can act as a growth factor, contributing to increased cell proliferation. nih.gov

Hypoxia, or low oxygen conditions, can induce the release of ATP from cells like adventitial fibroblasts and lung microvascular endothelial cells. nih.gov This released ATP then acts as an autocrine/paracrine signal to stimulate DNA synthesis and fibroblast growth, indicating a role for eATP in tissue remodeling in response to physiological stressors. nih.gov

Key Examples of Autocrine and Paracrine ATP Signaling
ProcessCell Types InvolvedReceptors ActivatedFunctional Outcome
Regulation of Vascular ToneEndothelial cells, Vascular smooth muscle cellsP2X1, P2Y2Vasoconstriction or Vasodilation
Hypoxia-Induced Fibroblast GrowthAdventitial fibroblasts, Endothelial cellsP2X, P2YIncreased DNA synthesis and cell proliferation
Establishment of Signaling Set PointMost cell typesP2X, P2YModulation of basal activation of intracellular signaling pathways

Role as a Danger-Associated Molecular Pattern (DAMP)

When cells are subjected to significant stress, injury, or necrotic cell death, they release their intracellular contents, including high concentrations of ATP, into the extracellular environment. wikipedia.orgresearchgate.net In this context, eATP functions as a potent Danger-Associated Molecular Pattern (DAMP), also known as an alarmin or danger signal. wikipedia.orgnih.gov DAMPs are endogenous molecules that, upon release, signal to the innate immune system that tissue damage has occurred, initiating a non-infectious, or sterile, inflammatory response. wikipedia.orgnih.gov

The function of ATP as a DAMP is a critical component of the body's response to trauma and infection. wikipedia.org Key aspects of this role include:

Activation of the Inflammasome: Extracellular ATP is a well-established activator of the NLRP3 inflammasome, a multiprotein complex within immune cells. wikipedia.orgmdpi.comwisdomlib.org Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which are potent mediators of inflammation. mdpi.com

Recruitment of Immune Cells: As a "find-me" signal, eATP acts as a chemoattractant for phagocytic immune cells, such as macrophages and neutrophils, drawing them to the site of injury to clear cellular debris and initiate tissue repair. mdpi.com

Initiation of Inflammatory Responses: By binding to purinergic receptors (particularly P2X7) on immune cells, eATP triggers a cascade of events that promote inflammation. wikipedia.orgresearchgate.net This is a fundamental action of the innate immune system against invading pathogens or in response to tissue damage. nih.gov

The recognition of eATP as a DAMP highlights its crucial role in alerting the immune system to cellular distress, thereby initiating processes aimed at resolving damage and restoring homeostasis. researchgate.netnih.gov

Neurotransmission and Neuromodulation

In the central and peripheral nervous systems, ATP is a key signaling molecule, functioning as both a neurotransmitter and a neuromodulator. nih.govnih.gov It is released from synaptic terminals and glial cells, activating a wide range of P2X and P2Y receptors expressed on neurons and glia. frontiersin.orgnih.gov This purinergic signaling is integral to the complex communication networks within the brain and plays a role in everything from basic synaptic transmission to higher cognitive functions. nih.govphysoc.org

ATP can act as a fast excitatory neurotransmitter at certain synapses. nih.gov When an action potential arrives at a presynaptic terminal, it can trigger the release of ATP, sometimes co-released with other neurotransmitters like glutamate. wikipedia.orgresearchgate.net This released ATP diffuses across the synaptic cleft and binds to ionotropic P2X receptors on the postsynaptic membrane. nih.govteachmephysiology.com

The activation of P2X receptors, which are ligand-gated ion channels, leads to a rapid influx of cations (such as Na⁺ and Ca²⁺), causing depolarization of the postsynaptic neuron. nih.govwikipedia.org This can generate an excitatory postsynaptic current (EPSC) and, if the threshold is reached, trigger an action potential in the receiving neuron. teachmephysiology.com While not the primary excitatory transmitter at most central synapses, ATP-mediated fast synaptic transmission is crucial in specific neural circuits. nih.gov

Beyond its role as a primary transmitter, ATP also modulates synaptic strength. By acting on presynaptic or postsynaptic P2 receptors, ATP can influence the release of other neurotransmitters and alter the postsynaptic response to them, thereby contributing to synaptic plasticity. researchgate.net

Purinergic signaling is a cornerstone of the intricate communication between neurons and glial cells (astrocytes, microglia, and oligodendrocytes), as well as among glial cells themselves. frontiersin.orgphysoc.org This bi-directional communication is essential for regulating synaptic activity and maintaining brain homeostasis. nih.gov

Neuron-to-Glia Signaling: ATP released from active neurons can activate P2 receptors on adjacent astrocytes. physoc.orgnih.gov This can trigger an increase in intracellular calcium (Ca²⁺) within the astrocyte, leading to the propagation of calcium waves to neighboring astrocytes and the release of so-called "gliotransmitters" (including glutamate, D-serine, and ATP itself). physoc.orglatrobe.edu.au This process allows glial cells to sense and respond to neuronal activity.

Glia-to-Neuron Signaling: Astrocytes can release ATP to modulate neuronal excitability and synaptic transmission. latrobe.edu.auflemingcollege.ca For example, astrocytic ATP can be converted to adenosine, which then acts on presynaptic A₁ receptors to inhibit neurotransmitter release, providing a negative feedback mechanism. frontiersin.org

Glial Network Communication: Astrocytes communicate with each other largely through the propagation of intercellular calcium waves. nih.gov The release of ATP from one astrocyte can stimulate P2Y receptors on its neighbors, perpetuating the wave and coordinating the activity of the glial network over relatively long distances. nih.gov

In dorsal root ganglia, ATP released from the neuronal soma can activate P2X7 receptors on the satellite glial cells that surround them, triggering the release of Tumor Necrosis Factor-α (TNFα), which in turn enhances neuronal excitability. nih.gov This demonstrates a clear role for ATP in mediating communication that can influence sensory processing. nih.gov

ATP's Role in Neurotransmission and Neuromodulation
Signaling TypeOrigin of ATPTarget CellReceptor TypePrimary Effect
Fast Synaptic TransmissionPresynaptic NeuronPostsynaptic NeuronP2X (ionotropic)Generation of excitatory postsynaptic currents
Neuronal-Glial CommunicationNeuronAstrocyteP2Y (metabotropic)Initiation of astrocytic Ca²⁺ signaling and gliotransmitter release
Glial-Neuronal CommunicationAstrocytePresynaptic NeuronP2Y (leading to Adenosine/A1)Modulation of neurotransmitter release
Glial-Glial CommunicationAstrocyteAdjacent AstrocyteP2Y (metabotropic)Propagation of intercellular Ca²⁺ waves

Immunomodulation and Inflammatory Responses

Extracellular ATP is a potent regulator of the immune system, capable of initiating and modulating inflammatory responses. nih.govnih.gov Released from damaged tissues or activated immune cells, eATP acts as a DAMP to signal distress and orchestrate the subsequent immune reaction. nih.govsemanticscholar.org The effects of eATP are mediated through the activation of P2 receptors expressed on virtually all immune cells, including macrophages, dendritic cells, neutrophils, and lymphocytes. nih.gov

The immunomodulatory functions of eATP are complex and context-dependent:

Pro-inflammatory Actions: In acute settings, eATP is strongly pro-inflammatory. nih.gov As a DAMP, it triggers the NLRP3 inflammasome in macrophages and dendritic cells, leading to the release of IL-1β and IL-18. mdpi.comwisdomlib.org It also acts as a chemoattractant for neutrophils and promotes the production of other inflammatory mediators like cytokines and chemokines. mdpi.comresearchgate.net For example, ATP can stimulate dendritic cells to produce Thymus and Activation-Regulated Chemokine (TARC), a key chemokine in atopic dermatitis. mdpi.com

Regulation of Immune Cell Function: ATP signaling can influence various immune cell functions. It can modulate the activation, proliferation, and differentiation of T cells and regulate the phagocytic activity of macrophages. nih.gov The activation of the P2X7 receptor, which has a relatively low affinity for ATP, is particularly important in pathological conditions where ATP concentrations are high, and can even lead to the formation of a large pore and cell death. researchgate.net

Self-Regulating System: The purinergic signaling system has a built-in regulatory mechanism. Extracellular ATP is rapidly degraded by ectonucleotidases (like CD39 and CD73) into adenosine. nih.gov While ATP is generally pro-inflammatory, adenosine, acting through P1 receptors, is predominantly anti-inflammatory, serving to dampen the immune response and prevent excessive inflammation. nih.gov This balance between ATP and adenosine signaling is crucial for controlling the duration and intensity of inflammation.

In the context of viral infections, such as with SARS-CoV-2, cellular damage can lead to a massive release of ATP, which can exacerbate immune responses and contribute to the "cytokine storm" observed in severe cases. nih.gov This highlights the pivotal role of eATP in driving inflammatory pathology. nih.gov

Chemoattraction of Immune Cells

Extracellular ATP and its breakdown product, adenosine, function as potent chemoattractants, guiding immune cells to sites of inflammation, infection, or tissue injury. ashpublications.orgnih.gov

Neutrophils: ATP, acting through the P2Y2 receptor, induces actin polymerization and chemotaxis in human neutrophils. nih.gov This process is amplified by the rapid hydrolysis of ATP to adenosine, which engages the A3 adenosine receptor, further enhancing the chemotactic signal. ashpublications.org ATP can also synergize with other chemokines like IL-8 to promote neutrophil migration. ashpublications.org

Macrophages and Dendritic Cells: ATP acts as a chemoattractant for monocytes and macrophages, guiding them toward sources of ATP release, such as damaged cells. pnas.org This migration is crucial for the clearance of cellular debris and the initiation of an immune response. mdpi.com ATP also influences the trafficking of dendritic cells (DCs) by upregulating the expression of chemokine receptors like CXCR4 and CCR7, which direct DCs to lymph nodes for antigen presentation. ashpublications.org

Eosinophils: ATP has been shown to induce chemotaxis in eosinophils, contributing to their accumulation at sites of allergic inflammation. nih.gov

T Cells: While high concentrations of extracellular ATP can inhibit the chemokine-induced migration of T cells within lymph nodes, it also plays a role in their activation and differentiation. nih.govfrontiersin.org

The following table summarizes the key receptors and effects of extracellular ATP on immune cell chemoattraction:

Immune CellKey ATP Receptor(s)Primary Chemoattractant Effect
NeutrophilsP2Y2, A3 (Adenosine)Potent chemoattraction, synergy with IL-8
MacrophagesP2Y2Migration towards damaged cells
Dendritic CellsP2YUpregulation of CXCR4 and CCR7 for lymph node migration
EosinophilsP2YChemotaxis to inflammatory sites
T CellsP2X7Inhibition of homeostatic migration in lymph nodes
Activation of Inflammasomes

Extracellular ATP is a well-established activator of the NLRP3 inflammasome, a multiprotein complex crucial for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. nih.govpnas.orgfrontiersin.org

The activation process is typically initiated by a "priming" signal, often from Toll-like receptor (TLR) agonists, which upregulates the expression of NLRP3 and pro-IL-1β. The second signal, provided by extracellular ATP, triggers the assembly and activation of the inflammasome. pnas.org ATP released from damaged or dying cells binds to the P2X7 receptor on immune cells, leading to potassium efflux, a critical step in NLRP3 activation. nih.govfrontiersin.orgjst.go.jp

This activation of the NLRP3 inflammasome by extracellular ATP is a key event in the innate immune response to both sterile injury and pathogen invasion. The resulting release of IL-1β and IL-18 amplifies the inflammatory cascade, recruiting and activating other immune cells. nih.govpnas.org

Modulation of Immune Cell Function (e.g., Macrophages, Dendritic Cells, T Cells)

Beyond chemoattraction and inflammasome activation, extracellular ATP exerts a wide range of modulatory effects on various immune cells, influencing their activation, differentiation, and effector functions. The outcome of ATP signaling is highly dependent on the concentration of ATP, the specific P2 receptors expressed by the cell, and the surrounding microenvironment. ashpublications.org

Macrophages:

Activation: Extracellular ATP can stimulate macrophages to produce pro-inflammatory cytokines and chemokines, such as macrophage inflammatory protein-2 (MIP-2), which is important for neutrophil migration. pnas.orgnih.gov

Phagocytosis: High concentrations of ATP can induce cellular stress and potentially inhibit macrophage-mediated phagocytosis. jst.go.jp

Signal Transduction: ATP stimulation can activate signaling pathways like ERK1/2 and p38 MAPK in macrophages. nih.gov

Dendritic Cells (DCs):

Maturation: Micromolar concentrations of ATP can induce a form of DC maturation, characterized by increased expression of co-stimulatory molecules (CD80, CD86) and adhesion molecules (CD54). nih.govnih.gov

Antigen Presentation: ATP can enhance the capacity of DCs to promote the proliferation of T cells. nih.gov High concentrations of ATP have been shown to upregulate the expression of MHC-I and MHC-II on DCs, a process that requires the cooperative action of ATP and its metabolite, adenosine. nih.gov

Cytokine Production: ATP can suppress the production of IL-12 by DCs, thereby inhibiting their ability to initiate Th1 responses and potentially preventing excessive inflammation. ashpublications.orgnih.gov

T Cells:

Activation and Proliferation: ATP released from activated T cells can act in an autocrine and paracrine manner to promote T-cell activation and proliferation, primarily through P2X receptors. ashpublications.orgnih.gov This signaling pathway contributes to the activation of NFAT and subsequent IL-2 gene transcription. ashpublications.org

Differentiation: Extracellular ATP has been implicated in driving the differentiation of intestinal T helper 17 (TH17) cells. nih.gov

Concentration-Dependent Effects: The concentration of extracellular ATP can have opposing effects on T cells. While lower, supraphysiological concentrations can stimulate proliferation and cytokine release, high concentrations, such as those found in tumors or inflamed tissues, can induce apoptosis in activated CD4+ T cells while promoting the expansion of regulatory T cells (Tregs). ashpublications.org

Metabolism: Sensing of extracellular ATP, particularly through the P2RX7 receptor, can regulate the intracellular metabolism of T cells, which is fundamental for their function and differentiation. nih.gov

The following table provides a summary of the modulatory effects of extracellular ATP on these key immune cells:

Immune CellKey Effects of Extracellular ATP
Macrophages - Stimulates pro-inflammatory cytokine and chemokine production. pnas.orgnih.gov - Can inhibit phagocytosis at high concentrations. jst.go.jp - Activates ERK1/2 and p38 MAPK signaling pathways. nih.gov
Dendritic Cells - Induces maturation with increased co-stimulatory molecule expression. nih.govnih.gov - Enhances T cell proliferation. nih.gov - Upregulates MHC-I and MHC-II expression (with adenosine). nih.gov - Suppresses IL-12 production. nih.gov
T Cells - Promotes activation and proliferation via P2X receptors. ashpublications.orgnih.gov - Drives differentiation of TH17 cells. nih.gov - Exhibits concentration-dependent effects on apoptosis and Treg expansion. ashpublications.org - Regulates intracellular metabolism. nih.gov

Plant Stress and Defense Responses

In plants, extracellular ATP (eATP) has emerged as a critical damage-associated molecular pattern (DAMP), acting as a primary signal to alert the plant to cellular damage caused by environmental stresses such as wounding from herbivory or pathogen attack. wsu.eduoup.com

When plant cells are damaged, intracellular ATP is released into the extracellular space. wsu.edu This eATP is then recognized by a specific cell surface receptor, P2K1, which is a lectin-receptor serine/threonine kinase. wsu.eduoup.com The perception of eATP by P2K1 initiates a downstream signaling cascade that activates a variety of defense responses. oup.comnih.gov

Research findings have demonstrated that eATP is involved in:

Wounding Response: Wounding leads to the accumulation of nanomolar levels of eATP, which is sufficient to trigger a systemic reactive oxygen species (ROS) wave, a rapid, long-distance signal that prepares other parts of the plant for potential threats. oup.com

Pathogen Defense: eATP signaling through P2K1 is important for mounting an effective defense response against various pathogenic microorganisms, including fungi and bacteria. oup.comnih.gov For instance, the application of ATP can induce resistance against the necrotrophic fungus Botrytis cinerea. oup.com

Hormonal Crosstalk: Extracellular ATP signaling interacts with well-known plant defense hormone pathways, including those of jasmonate (JA), salicylate (B1505791) (SA), and ethylene. oup.com ATP can induce the expression of JA and ethylene-responsive genes and appears to mediate plant defense responses through the activation of intracellular JA signaling. oup.com

Transcriptional Reprogramming: eATP can shape a defense-related transcriptome both independently and in conjunction with other defense signaling pathways, indicating its central role in orchestrating a comprehensive defense strategy. nih.gov

Interestingly, some plant pathogens and herbivores have evolved mechanisms to interfere with eATP signaling by hydrolyzing the molecule, highlighting the importance of this signaling pathway in plant defense. wsu.edu

Regulation of Extracellular Adenosine 5'-Triphosphate Signaling

The signaling effects of extracellular ATP are tightly regulated to ensure an appropriate and controlled immune response. This regulation is primarily achieved through the enzymatic degradation of ATP and the subsequent signaling of its breakdown products, creating a delicate balance between pro-inflammatory and anti-inflammatory signals.

Ectonucleotidases (e.g., CD39, CD73) in ATP Hydrolysis to Adenosine

A key mechanism for controlling extracellular ATP levels and signaling is its hydrolysis by a family of cell-surface enzymes known as ectonucleotidases. nih.gov Two of the most important ectonucleotidases in the immune system are CD39 (ectonucleoside triphosphate diphosphohydrolase 1) and CD73 (ecto-5'-nucleotidase). nih.govnih.gov

These two enzymes work in a coordinated cascade to convert pro-inflammatory ATP into the anti-inflammatory molecule adenosine:

CD39: This enzyme initiates the process by hydrolyzing ATP to adenosine diphosphate (ADP) and then to adenosine monophosphate (AMP). nih.govfrontiersin.org

CD73: This enzyme completes the conversion by dephosphorylating AMP to produce adenosine. nih.govfrontiersin.org

CD39 and CD73 are expressed on a variety of immune cells, including regulatory T cells (Tregs), B cells, dendritic cells, and macrophages, as well as on endothelial cells. nih.govmdpi.comfrontiersin.org The expression and activity of these ectonucleotidases are crucial for terminating ATP-mediated signaling and for generating adenosine, which has its own distinct set of immunomodulatory effects. ashpublications.org

Balance Between ATP and Adenosine Effects

The interplay between extracellular ATP and adenosine represents a critical regulatory axis in the immune system, often described as a "Yin and Yang" relationship. nih.gov While ATP generally acts as a pro-inflammatory "danger signal," adenosine exerts predominantly anti-inflammatory and immunosuppressive effects. nih.govfrontiersin.org

Pro-inflammatory ATP: As discussed, ATP promotes immune cell recruitment, activates inflammasomes, and stimulates the function of various immune cells. ashpublications.orgnih.gov

Anti-inflammatory Adenosine: Adenosine, generated by the action of CD39 and CD73, signals through its own set of P1 purinergic receptors (A1, A2A, A2B, and A3). nih.gov This signaling generally dampens immune responses by, for example, inhibiting T cell activation and cytokine secretion, and promoting the function of regulatory T cells. frontiersin.orgashpublications.org

Methodologies for Adenosine 5 Triphosphate Research

Techniques for Studying ATP Dynamics and Levels

A variety of powerful techniques are employed to investigate the complex dynamics of ATP. These methods range from genetically encoded fluorescent sensors that allow for real-time imaging in live cells to highly sensitive biochemical assays and advanced chromatographic and electrophysiological approaches.

Genetically encoded fluorescent ATP sensors have revolutionized the study of cellular energy metabolism by enabling the visualization of ATP levels in living cells with high spatial and temporal resolution. pnas.orgjanelia.org Among the most prominent of these are the ATeam (Adenosine 5′-Triphosphate indicator based on Epsilon subunit for Analytical Measurements) sensors. nih.gov These biosensors are engineered proteins that exhibit changes in their fluorescent properties upon binding to ATP. researchgate.net

The core of the ATeam sensor is the ε subunit of the bacterial FoF1-ATP synthase, a small protein that undergoes a significant conformational change when it binds to ATP. nih.govpnas.org This subunit is flanked by two fluorescent proteins, typically a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) or variants thereof. nih.govresearchgate.net In the absence of ATP, the ε subunit is in an extended conformation, keeping the two fluorescent proteins separated. When ATP binds, the subunit contracts, bringing the fluorescent proteins into close proximity. nih.gov This change in distance allows for Förster resonance energy transfer (FRET) to occur between the two fluorophores. nih.gov

A newer generation of these sensors, such as iATPSnFR2, has been developed with an improved dynamic range and signal-to-noise ratio. nih.govjanelia.org These sensors are based on the insertion of a circularly permuted superfolder Green Fluorescent Protein (GFP) into the ATP-binding helices of the ε-subunit. pnas.orgjanelia.org This design results in a single-wavelength sensor that increases its fluorescence intensity upon binding to ATP. janelia.org These sensors can be targeted to specific subcellular compartments, such as the cytosol, mitochondria, and even the cell surface, by adding specific localization signals. pnas.orgjanelia.orgpnas.org This allows for the precise measurement of ATP dynamics in different cellular microenvironments. nih.gov

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. nih.gov FRET-based ATP sensors leverage this phenomenon to report on intracellular ATP concentrations. nih.gov The ATeam sensors are a prime example of this technology. nih.govpnas.org

The principle behind FRET-based ATP sensors involves a donor fluorophore and an acceptor fluorophore. When the donor is excited by a specific wavelength of light, it can transfer its energy to the acceptor if they are in close proximity (typically within 1-10 nanometers). This energy transfer results in the emission of light from the acceptor at a different wavelength, while the emission from the donor is quenched. nih.gov

In the context of ATeam sensors, a variant of cyan fluorescent protein (mseCFP) acts as the donor and a variant of yellow fluorescent protein (mVenus) serves as the acceptor. nih.gov These are genetically fused to the N- and C-termini of the bacterial FoF1-ATP synthase ε subunit. nih.gov

ATP-free state: The ε subunit is in an extended conformation, separating mseCFP and mVenus. Excitation of mseCFP results in its characteristic cyan fluorescence, with minimal energy transfer to mVenus. nih.gov

ATP-bound state: ATP binding induces a conformational change in the ε subunit, bringing mseCFP and mVenus closer together. Now, upon excitation of mseCFP, energy is efficiently transferred to mVenus, leading to an increase in yellow fluorescence and a decrease in cyan fluorescence. nih.gov

The ratio of the acceptor's emission to the donor's emission provides a ratiometric readout of the ATP concentration, which is less susceptible to artifacts such as changes in sensor concentration or excitation light intensity. nih.gov Different versions of ATeam sensors have been developed with varying affinities for ATP, allowing for the measurement of a wide range of physiological ATP concentrations. nih.govpnas.org For instance, the GO-ATeam sensor, which uses GFP and an orange fluorescent protein, has been utilized to create transgenic mouse models for in vivo imaging of ATP dynamics. biorxiv.org

Luciferase-based assays are a highly sensitive and widely used method for quantifying ATP in biological samples. creative-bioarray.comaatbio.com This technique relies on the enzymatic reaction catalyzed by firefly luciferase. bmglabtech.com In the presence of ATP, magnesium ions, and molecular oxygen, luciferase catalyzes the oxidation of its substrate, D-luciferin. nih.gov This reaction produces light (bioluminescence), and the amount of light emitted is directly proportional to the amount of ATP present when ATP is the limiting reagent. creative-bioarray.comaatbio.compromega.com

The reaction proceeds in two steps:

Luciferin (B1168401) + ATP → Luciferyl-adenylate + Pyrophosphate aatbio.compromega.com

Luciferyl-adenylate + O₂ → Oxyluciferin + AMP + CO₂ + Light aatbio.compromega.com

The light produced, typically in the green to yellow spectrum (550-570 nm), is measured using a luminometer. aatbio.com Because of its high sensitivity, this assay can detect as little as 0.01 picomoles of ATP. sigmaaldrich.com

A key application of this assay is in determining cell viability, as ATP is a marker of metabolically active cells. creative-bioarray.com When cells undergo apoptosis or necrosis, their intracellular ATP levels rapidly decline. creative-bioarray.com The assay typically involves lysing the cells to release their ATP content, followed by the addition of a reagent cocktail containing luciferase and D-luciferin. bmglabtech.compromega.com One of the advantages of this method is that it does not require an incubation step for a substrate to be converted into a colored product, and in many formats, the cell culture medium does not need to be removed. creative-bioarray.com

While traditionally used with cell lysates, luciferase has also been genetically targeted to different cellular compartments to measure ATP in living cells. nih.govunife.it For example, luciferase can be expressed in the cytosol or targeted to the mitochondrial matrix or the cell surface to monitor ATP concentrations in these specific locations. nih.gov However, this live-cell approach can be influenced by factors such as the local concentrations of luciferin and oxygen, as well as pH. pnas.org

ComponentRole in the Assay
Firefly LuciferaseEnzyme that catalyzes the light-producing reaction.
D-LuciferinSubstrate that is oxidized to produce light.
Adenosine (B11128) 5'-Triphosphate (ATP)Provides the energy for the reaction; the analyte being quantified.
Magnesium Ions (Mg²⁺)Cofactor required for the enzymatic reaction.
Molecular Oxygen (O₂)Required for the oxidative reaction.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of various compounds, including adenine (B156593) nucleotides. ucl.ac.uknih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed method for the simultaneous analysis of ATP, Adenosine 5'-diphosphate (ADP), and Adenosine 5'-monophosphate (AMP). ucl.ac.ukresearchgate.net

This method separates molecules based on their hydrophobicity through interactions with a nonpolar stationary phase (the column) and a polar mobile phase (the solvent). ucl.ac.uk To enhance the retention and separation of highly polar molecules like nucleotides, an ion-pairing agent, such as tetrabutylammonium, is often added to the mobile phase. nih.gov This technique, known as ion-pair RP-HPLC, provides stable and reproducible results. nih.govnih.gov

The general workflow for nucleotide analysis by HPLC involves:

Sample Preparation: Extraction of nucleotides from cells or tissues, often using acids like perchloric acid or trichloroacetic acid, followed by neutralization. researchgate.net

Chromatographic Separation: The cell extract is injected into the HPLC system. The mobile phase, typically a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile, carries the sample through the column. ucl.ac.uksrce.hr The different nucleotides interact with the stationary phase to varying degrees and are thus eluted at different times (retention times). mtc-usa.com

Detection: As the nucleotides elute from the column, they pass through a detector. The most common method of detection for nucleotides is UV absorbance, typically at a wavelength of 254 or 259 nm. researchgate.netmtc-usa.com

Quantification: The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding nucleotide. By running standards of known concentrations, a calibration curve can be generated to accurately quantify the amounts of ATP, ADP, and AMP in the sample. nih.gov

HPLC offers high sensitivity and allows for the simultaneous measurement of multiple nucleotides in a single run, which is crucial for determining parameters like the adenylate energy charge (AEC), a measure of the cell's metabolic state. nih.govnih.gov

ParameterDescription
Stationary PhaseTypically a C18 column (nonpolar).
Mobile PhaseA buffered aqueous solution, often with an organic modifier (e.g., methanol, acetonitrile) and an ion-pairing agent. ucl.ac.uksrce.hr
Detection MethodUV absorbance at approximately 254-259 nm. researchgate.net
Analytes QuantifiedSimultaneous measurement of ATP, ADP, and AMP. ucl.ac.uknih.gov

Electrophysiological techniques, particularly the patch-clamp method, are indispensable for studying the roles of ATP as an extracellular signaling molecule and an intracellular regulator of ion channels. springernature.comnih.gov This method allows for the direct measurement of ionic currents flowing through individual ion channels in the cell membrane. nih.gov

P2X Receptors: P2X receptors are ligand-gated ion channels that open in response to extracellular ATP. springernature.comnih.gov The patch-clamp technique, in its whole-cell configuration, is the gold standard for characterizing the currents mediated by these receptors. nih.govresearchgate.net In this setup, a glass micropipette with a very small tip is sealed onto the membrane of a cell. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the entire cell. The membrane potential is "clamped" at a specific voltage, and the currents that flow across the membrane in response to the application of ATP are recorded. nih.gov This allows researchers to study the activation and desensitization kinetics of P2X receptors, as well as their pharmacology. sophion.com Automated planar patch-clamp technologies have been developed to increase the throughput of these studies. springernature.comnih.gov

ATP-Sensitive Potassium (KATP) Channels: KATP channels are ion channels that are regulated by intracellular nucleotide concentrations. nih.govsciopen.com They are open when the intracellular ATP/ADP ratio is low and closed when it is high, thereby linking the cell's metabolic state to its electrical activity. nih.govsciopen.com The inside-out patch-clamp configuration is frequently used to study the properties of KATP channels. nih.govnih.gov In this configuration, after forming a seal with the cell membrane, the pipette is withdrawn, excising a small patch of the membrane with its intracellular side exposed to the bath solution. This allows researchers to directly apply known concentrations of ATP, ADP, and other regulatory molecules to the intracellular face of the channel and measure the resulting changes in channel activity. nih.gov This technique provides detailed information about the channel's unitary conductance, open and closed times, and sensitivity to nucleotides. nih.govbiophysics-reports.org

Live cell imaging encompasses a range of microscopy techniques that allow for the visualization of dynamic cellular processes, including ATP metabolism, in real-time. nih.govnih.gov The development of genetically encoded biosensors, as discussed in sections 7.1.1 and 7.1.2, has been a major driver of progress in this area. encyclopedia.pub

These imaging approaches enable researchers to:

Monitor Spatiotemporal ATP Dynamics: Observe how ATP levels change in different subcellular compartments, such as the cytoplasm, mitochondria, and nucleus, in response to various stimuli or metabolic perturbations. nih.govnih.govnih.gov

Assess Metabolic Flexibility: Determine how cells switch between different energy-producing pathways, such as glycolysis and oxidative phosphorylation, by monitoring the corresponding changes in ATP levels in specific compartments. nih.govnih.gov

Study Cell-to-Cell Heterogeneity: Analyze how ATP dynamics vary among individual cells within a population. nih.gov

The primary tools for live-cell imaging of ATP are fluorescent and bioluminescent biosensors. nih.govencyclopedia.pub

Fluorescent Imaging: This involves using sensors like ATeam, iATPSnFR, or QUEEN, which report ATP levels through changes in fluorescence intensity or FRET ratios. pnas.orgnih.govbiologists.com These sensors can be expressed in cells and imaged using standard fluorescence microscopy techniques, including confocal and two-photon microscopy for higher resolution and imaging in thicker samples. encyclopedia.pub

Bioluminescent Imaging: This approach uses luciferase-based probes. nih.gov An advantage of bioluminescence is the absence of a need for excitation light, which eliminates problems of phototoxicity and autofluorescence, the latter being particularly problematic in plant cells due to chlorophyll. nih.gov

These live-cell imaging techniques provide a powerful means to understand the intricate regulation of cellular energy homeostasis and the role of ATP in a wide array of physiological and pathological processes. biorxiv.orgnih.govresearchgate.net

Cryomicrodissection for Intracellular Distribution Studies

Cryomicrodissection is a technique utilized to investigate the spatial distribution of molecules within a cell by physically isolating specific subcellular compartments from frozen tissue sections. While direct and detailed protocols for using cryomicrodissection specifically for ATP distribution are not extensively documented in readily available literature, the principles of the technique can be applied. The methodology involves rapidly freezing biological samples to preserve the in vivo localization of metabolites like ATP. Subsequent microdissection under cryogenic conditions allows for the separation of different cellular regions, such as the nucleus and cytoplasm, or specific areas of tissues.

Following isolation, the ATP content of these microdissected samples can be quantified using highly sensitive analytical methods, such as bioluminescent assays. For instance, studies on the effects of cryostress on various organisms have monitored changes in intracellular ATP content as an indicator of cell viability and metabolic status during freezing and thawing cycles. These studies infer spatial and temporal changes in ATP, highlighting that different cellular compartments may be affected differently by cryopreservation, which impacts ATP levels. Research on podocytes, a type of kidney cell, has shown that mitochondria, major ATP producers, are located centrally, while key glycolytic enzymes are found in the cell periphery, suggesting a compartmentalized distribution of ATP production and availability. nih.gov This differential localization underscores the importance of techniques that can resolve the spatial distribution of ATP within a single cell.

Use of Adenosine 5'-Triphosphate Analogues in Biochemical and Structural Research

ATP analogues are indispensable tools in biochemistry and structural biology, designed to mimic ATP while possessing specific modifications that facilitate the study of ATP-dependent processes. nih.govmdpi.com These synthetic molecules allow researchers to investigate the various stages of the ATP hydrolysis cycle, identify and characterize ATP-binding sites, and measure enzyme kinetics. The modifications are typically made to the phosphate (B84403) chain, the ribose sugar, or the adenine base. nih.govnih.gov

The utility of a particular analogue is highly dependent on the specific enzyme or biological system being studied, as ATP-utilizing systems exhibit enormous diversity in their specificity. nih.gov Analogues can be broadly categorized based on their mechanism of action, such as being resistant to hydrolysis, mimicking the transition state of the hydrolysis reaction, carrying a fluorescent reporter group, or being capable of forming covalent bonds with the protein.

To study the pre-hydrolysis or ATP-bound state of an enzyme, researchers employ non-hydrolyzable or slowly hydrolyzable ATP analogues. nih.gov These molecules bind to the ATP pocket but are resistant to the enzymatic cleavage of the terminal (γ) phosphate, effectively "trapping" the enzyme in an ATP-bound conformation. This allows for structural and functional characterization of this specific state.

Commonly used non-hydrolyzable analogues include Adenylyl-imidodiphosphate (AMP-PNP) and Adenylyl-methylenediphosphate (AMP-PCP). nih.gov In AMP-PNP, an imido group (-NH-) replaces the oxygen atom bridging the β- and γ-phosphates, while in AMP-PCP, a methylene (B1212753) group (-CH2-) serves the same purpose. nih.govscilit.com Another widely used analogue is Adenosine 5'-[γ-thio]triphosphate (ATPγS), where a sulfur atom replaces a non-bridging oxygen on the γ-phosphate. nih.govsigmaaldrich.com

While these analogues are designed to be resistant to cleavage, their stability can vary. For example, ATPγS and AMP-PNP have been shown to undergo gradual hydrolysis in some systems, whereas AMP-PCP can be more stable. mdpi.comnih.gov The choice of analogue can also influence the conformation of the protein. Studies on the AAA+ ATPase p97 revealed that while ATPγS and AMP-PNP effectively mimicked the native pre-hydrolysis state, AMP-PCP failed to induce the correct protein conformation. mdpi.com These findings highlight the importance of careful selection and validation of the appropriate analogue for each specific research question.

Table 1: Common Non-Hydrolyzable ATP Analogues
AnalogueModificationPrimary UseKey Characteristics
AMP-PNPβ-γ bridging oxygen replaced by an imido (-NH-) groupTrapping enzymes in the pre-hydrolysis (ATP-bound) stateSlowly hydrolyzable in some systems. mdpi.com Widely used in structural studies. nih.gov
AMP-PCPβ-γ bridging oxygen replaced by a methylene (-CH2-) groupMimicking the ATP-bound stateGenerally more resistant to hydrolysis than AMP-PNP. mdpi.com May not always induce a native-like conformation. mdpi.com
ATPγSNon-bridging oxygen on the γ-phosphate replaced by sulfurStabilizing the pre-hydrolysis stateSlowly hydrolyzed by many ATPases. nih.govsigmaaldrich.com The thiophosphate product can sometimes act as an inhibitor.

Understanding the transition state of ATP hydrolysis is critical for deciphering an enzyme's catalytic mechanism. nih.gov Since the transition state is an ephemeral, high-energy species, it cannot be observed directly. Instead, researchers use stable molecules that mimic its geometry and charge distribution. nih.govnih.gov These transition-state mimics typically involve complexes of Adenosine 5'-diphosphate (ADP) with fluoride (B91410) or vanadate (B1173111) ions.

Complexes such as ADP-aluminium fluoride (ADP·AlFx), ADP-magnesium fluoride (ADP·MgFx), and ADP-vanadate (ADP·Vi) are prominent mimics of the transition state. nih.gov These complexes adopt a planar or trigonal bipyramidal geometry around the terminal group (AlF₄⁻, MgF₃⁻, or VO₃⁻), which resembles the pentavalent geometry of the γ-phosphate during the in-line nucleophilic attack by a water molecule. nih.govresearchgate.net By binding tightly to the active site, these analogues can stabilize a conformation of the enzyme that is representative of its transition state, providing invaluable insights for structural studies like X-ray crystallography. nih.gov The specific choice between these mimics can depend on the enzyme, as different systems may be better simulated by different complexes. For example, ADP:AlFx is often used for helicases, while ADP:Vi has been used for ABC transporters. nih.gov

Fluorescently labeled ATP analogues are powerful tools for studying ATP-protein interactions in real-time. nih.gov These analogues have a fluorophore attached to the adenine base, the ribose sugar, or the phosphate chain. nih.gov When the analogue binds to a protein or is hydrolyzed, the local environment of the fluorophore changes, leading to alterations in its fluorescence properties, such as intensity, polarization, or lifetime. nih.govnih.gov

Examples of such analogues include:

Mant-ATP (2’/3’-O-(N-Methylanthraniloyl)adenosine 5’-triphosphate): This analogue has the fluorescent mant group attached to the ribose. Its fluorescence is sensitive to the polarity of its environment, making it useful for binding studies.

Fluorescent Dyes (Cy3, BODIPY): Dyes like Cy3 or BODIPY can be attached to the terminal phosphate of ATP. nih.govresearchgate.net BODIPY-labeled ATP has been used in fluorescence polarization (FP) assays to screen for kinase inhibitors. nih.govresearchgate.net In this assay, the small, rapidly tumbling fluorescent ATP analogue has low polarization. Upon binding to a large protein kinase, its tumbling slows, and polarization increases. A competing inhibitor that displaces the fluorescent analogue will cause a drop in polarization.

Acridone-labeled ATP: Novel analogues with a single acridone (B373769) dye at the terminal phosphate have been developed. The fluorescence of the acridone is quenched by the adenine base. Upon enzymatic cleavage of the phosphate chain, the dye is released and its fluorescence is restored, providing a real-time readout of enzyme activity. nih.gov

These fluorescent probes allow for the direct monitoring of binding events, conformational changes, and enzymatic activity, providing dynamic information that complements static structural data. nih.gov

Affinity labels are reactive molecules that mimic a natural substrate but contain a group that can form a covalent bond with a nearby amino acid residue in the protein's active site. This permanently labels the binding site, allowing for its identification.

Photoaffinity labels are a specific type of affinity label that becomes reactive only upon exposure to light. nih.gov A common photoaffinity analogue of ATP is 8-azido-ATP. The azido (B1232118) group (-N₃) is chemically inert in the dark, allowing the analogue to bind specifically to the ATP-binding site. Upon irradiation with UV light, the azido group forms a highly reactive nitrene intermediate, which then inserts into nearby C-H or N-H bonds of amino acid side chains, forming a stable covalent linkage. researchgate.net After labeling, the protein can be digested into peptides, and the covalently modified peptide can be identified by techniques like mass spectrometry, pinpointing the specific residues that constitute the ATP-binding pocket. nih.govresearchgate.net

Other affinity labels, such as nucleoside polyphosphopyridoxals, have also been effective in identifying lysine (B10760008) residues at or near the ATP-binding sites of various enzymes. nih.gov This covalent modification strategy is a cornerstone for mapping the architecture of nucleotide-binding sites. nih.govjenabioscience.com

ATP analogues are fundamental to the study of enzyme kinetics. researchgate.net In competition experiments, an unlabeled compound of interest is tested for its ability to compete with a labeled or natural substrate (like ATP or an analogue) for binding to the enzyme. researchgate.netnih.gov By measuring the concentration-dependent displacement of the known ligand, one can determine the binding affinity (often expressed as an inhibition constant, Ki) of the test compound.

Structural Biology Techniques for ATP-Binding Proteins

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.org In the context of ATP-binding proteins, this method has been pivotal in revealing the precise arrangement of atoms within the ATP-binding site. By crystallizing a protein in the presence of ATP or its non-hydrolyzable analogs, researchers can obtain a static, high-resolution snapshot of the protein-ligand complex.

This technique involves directing a beam of X-rays onto a protein crystal. The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal's contents can be generated. From this map, the positions of individual atoms can be deduced, revealing the intricate details of the protein's structure and its interaction with the bound ATP molecule.

X-ray crystallography has been successfully applied to a wide range of ATP-binding proteins, including kinases, ATPases, and molecular motors. For instance, the crystal structure of the F1-ATPase from bovine heart mitochondria provided groundbreaking insights into the rotary mechanism of ATP synthesis. Similarly, structures of various protein kinases have elucidated how ATP binds and orients itself for phosphoryl transfer reactions. The resolution of these crystal structures can be very high, often in the range of 1.5 to 3.5 angstroms, allowing for a detailed analysis of bond lengths, angles, and non-covalent interactions between ATP and the protein.

Table 1: Key Findings from X-ray Crystallography of ATP-Binding Proteins

Protein Class Key Structural Insights Example
ATP Synthase Revealed the asymmetric structure of the catalytic sites and the central stalk, supporting the binding-change mechanism for ATP synthesis. nih.gov Paracoccus denitrificans F-ATPase nih.gov
Protein Kinases Elucidated the conserved structural fold of the kinase domain and the specific interactions with the adenine, ribose, and phosphate groups of ATP. -
ABC Transporters Visualized the nucleotide-binding domains (NBDs) and how ATP binding and hydrolysis drive conformational changes for substrate transport. researchgate.net Human Transporter Associated with Antigen Processing (TAP) researchgate.net
DNA Helicases Captured the helicase in different nucleotide-bound states, providing snapshots of the conformational changes that power DNA unwinding. acs.org Escherichia coli RadD acs.org

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes, including many ATP-binding proteins that are challenging to crystallize. This method involves flash-freezing purified protein samples in a thin layer of vitreous ice, preserving them in a near-native state. A transmission electron microscope then images the frozen particles from different orientations. Computational algorithms are subsequently used to reconstruct a three-dimensional model from the two-dimensional projection images.

A significant advantage of cryo-EM is its ability to capture multiple conformational states of a protein from a single sample. This is particularly valuable for studying ATP-binding proteins, which often undergo substantial structural changes during their catalytic cycles. For example, cryo-EM studies of the V/A-ATPase have revealed several intermediate rotational states during ATP hydrolysis, providing a dynamic view of the enzyme's rotary mechanism. nih.gov

Recent advances in detector technology and image processing software have enabled cryo-EM to achieve near-atomic resolutions, making it competitive with X-ray crystallography for a growing number of systems. Cryo-EM has been particularly impactful in studying large, membrane-embedded ATP-binding proteins like ion pumps and ATP synthases, which are notoriously difficult to crystallize. For instance, a 3.3 Å resolution cryo-EM structure of human SERCA2b, a Ca2+-ATPase, revealed a new conformation for the Ca2+-bound state, suggesting a preformed state ready for ATP binding. hawaii.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins in solution. aacrjournals.org Unlike crystallography and cryo-EM, which provide static pictures, NMR can probe the motion of proteins over a wide range of timescales. In the context of ATP-binding proteins, NMR is used to map the ATP-binding site, characterize conformational changes upon nucleotide binding, and study the kinetics of ATP hydrolysis. nih.gov One common approach involves isotope labeling of the protein or ATP, followed by the acquisition of multidimensional NMR spectra. Chemical shift perturbations upon ligand binding can identify the residues involved in the interaction.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects molecules with unpaired electrons. researchgate.net While most proteins are not inherently paramagnetic, they can be site-specifically labeled with a paramagnetic probe, or "spin-label." EPR can then be used to measure distances between spin-labels, providing information about protein conformation and conformational changes. torvergata.it This approach is particularly useful for studying large and complex systems that are not amenable to NMR or crystallography. EPR has been employed to investigate the conformational dynamics of ATP-binding proteins, such as the movements of domains or subunits driven by ATP hydrolysis. For instance, pulsed EPR techniques have been used to study the coordination of manganese ions (as a substitute for magnesium) with nucleotides at the active site of myosin ATPase. libretexts.org

Single-Molecule Studies

Single-molecule studies have provided unprecedented insights into the function of ATP-dependent molecular machines by allowing the direct observation of individual catalytic events and mechanical steps. These techniques overcome the limitations of ensemble-averaging methods, which can obscure the detailed dynamics and heterogeneity of biological processes.

One of the most iconic applications of single-molecule techniques in ATP research is the direct visualization of the rotation of the γ subunit of F1-ATPase. In these experiments, the α3β3 subunit of F1-ATPase is immobilized on a glass surface, and a fluorescently labeled actin filament is attached to the γ subunit. The ATP-driven rotation of the actin filament can then be observed under a microscope. These studies have demonstrated that ATP hydrolysis drives the stepwise rotation of the γ subunit in 120° increments. nih.gov

Other single-molecule techniques, such as optical tweezers and magnetic tweezers, have been used to apply and measure piconewton-scale forces and nanometer-scale displacements of individual ATP-dependent enzymes. These methods have been instrumental in elucidating the mechanochemical coupling of molecular motors like myosin and kinesin, revealing how the energy from ATP hydrolysis is converted into mechanical work.

Computational and Simulation Approaches (e.g., Molecular Dynamics)

Computational and simulation approaches, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the structure, dynamics, and function of ATP-binding proteins at an atomic level. MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time, providing a detailed and dynamic view of biological processes.

In the context of ATP research, MD simulations are used to:

Explore conformational landscapes: MD simulations can reveal the range of conformations that an ATP-binding protein can adopt, including transient intermediate states that are difficult to capture experimentally.

Investigate the mechanism of ATP hydrolysis: By combining quantum mechanics and molecular mechanics (QM/MM) methods, researchers can simulate the chemical reaction of ATP hydrolysis in the active site of an enzyme. hawaii.eduresearchgate.netacs.org This allows for a detailed examination of the roles of individual amino acid residues and metal ions in catalysis.

Predict ligand binding sites and affinities: Docking simulations can predict the preferred binding pose of ATP in a protein's active site. researchgate.net More advanced free energy calculation methods can be used to estimate the binding affinity of ATP and its analogs.

These computational approaches are highly complementary to experimental techniques. For example, MD simulations can be used to interpret the results of X-ray crystallography or cryo-EM by providing a dynamic context for the static structures. They can also be used to generate hypotheses that can be tested experimentally.

Table 2: Applications of Computational and Simulation Approaches in ATP Research

Technique Application Key Insights
Molecular Dynamics (MD) Simulating the conformational dynamics of ATP-binding proteins. Revealed large-scale domain movements and allosteric communication pathways. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the chemical reaction of ATP hydrolysis. Elucidated the detailed mechanism of phosphoryl transfer and the role of catalytic residues. hawaii.eduresearchgate.net
Molecular Docking Predicting the binding mode of ATP and its analogs. Identified key interactions between the ligand and the protein active site. researchgate.net
Free Energy Calculations Estimating the binding affinity of ligands. Provided a quantitative understanding of the thermodynamics of ATP binding.

In Vitro and In Vivo Cellular and Molecular Models

A variety of in vitro and in vivo models are essential for studying the multifaceted roles of ATP in cellular physiology and pathophysiology. These models range from purified enzyme systems to whole organisms.

In vitro models often involve the use of purified proteins or reconstituted systems to study the fundamental biochemical properties of ATP-dependent processes. For example, the kinetics of ATP hydrolysis by a purified ATPase can be measured in a test tube to determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). savemyexams.com Reconstituted liposomes containing purified ATP synthase have been instrumental in demonstrating the chemiosmotic theory, showing that a proton gradient can drive ATP synthesis. nih.gov

In vivo models utilize living cells or organisms to study the function of ATP in a more physiological context. These models can range from simple single-celled organisms like bacteria and yeast to more complex multicellular organisms, including animal models. For instance, genetic manipulation of genes encoding ATP-binding proteins in these organisms can help to elucidate their cellular functions. Furthermore, non-invasive techniques like magnetic resonance spectroscopy (MRS) can be used to measure the concentrations of ATP and related metabolites in living tissues, providing insights into energy metabolism in health and disease. nih.gov Studies on cancer cells have also utilized fluorescently labeled, non-hydrolyzable ATP analogs to track ATP internalization in vitro and in vivo. aacrjournals.org

Emerging Research Directions in Adenosine 5 Triphosphate Biology

ATP's Role in Protein Homeostasis and Aggregation

Adenosine (B11128) 5'-triphosphate (ATP) plays a crucial, energy-independent role in maintaining protein homeostasis. nih.gov It has been found to prevent the aggregation of proteins and even dissolve pre-formed protein aggregates. nih.govhymanlab.org This function is particularly significant in the crowded environment of the cell, where high concentrations of proteins are prone to misfolding and aggregation, a hallmark of aging and many neurodegenerative diseases. biorxiv.orgbiorxiv.org

Recent studies have elucidated several mechanisms through which ATP contributes to protein stability:

Hydrotropic Activity : At the high millimolar concentrations found within cells, ATP acts as a biological hydrotrope, a molecule that can solubilize hydrophobic substances in aqueous solutions. nih.govhymanlab.org This property allows ATP to prevent the formation of protein aggregates and maintain protein solubility. nih.govh1.co

Modulation of Protein Conformation : Research indicates that ATP can directly interact with proteins, influencing their conformation and preventing aggregation by unwinding protein chains. biorxiv.org

Induction of Protein Folding : Remarkably, ATP has been shown to induce protein folding with high efficiency, a capacity that stems from its triphosphate moiety. biorxiv.org The adenosine component of ATP appears to shield the aggregation-triggering effect of the triphosphate group alone. biorxiv.org

These findings suggest a direct link between cellular ATP levels and the onset of protein-aggregation diseases, highlighting a critical function for ATP in cellular health that is independent of its role in energy metabolism. nih.govhymanlab.org

ATP in Regulation of Liquid-Liquid Phase Separation and Cellular Compartmentalization

A groundbreaking area of research has identified Adenosine 5'-triphosphate (ATP) as a key regulator of liquid-liquid phase separation (LLPS), the process by which cells form membraneless organelles. nih.gov These dynamic compartments, such as stress granules and nucleoli, are crucial for organizing and regulating various biochemical reactions. researchgate.netbiorxiv.org

ATP's influence on LLPS is multifaceted and concentration-dependent:

At physiological millimolar concentrations, ATP has been shown to act as a biological hydrotrope, preventing and dissolving the protein aggregates that can arise from LLPS. nih.govnih.gov

Intriguingly, ATP can also have a dual effect on the formation of these phase-separated condensates. semanticscholar.orgacs.org In some contexts, lower concentrations of ATP can facilitate the formation of these structures, while higher, saturating concentrations can promote their dissolution. acs.org

The mechanism behind this regulation involves ATP's ability to interact with both intrinsically disordered regions and folded domains of proteins, thereby modulating the multivalent interactions that drive phase separation. nih.govnih.gov

Furthermore, in bacterial systems, ATP-dependent motor proteins, such as the ParA ATPase, are actively involved in the spatial organization and segregation of LLPS condensates, preventing their fusion and ensuring their proper localization within the cell. researchgate.netbiorxiv.orgnih.gov This active, ATP-driven regulation of LLPS is a novel mechanism for cellular compartmentalization, highlighting a new dimension of ATP's role in maintaining cellular order. biorxiv.orgnih.gov

ATP's Hydrotropic Properties and their Biological Implications

Beyond its canonical role as an energy carrier, Adenosine 5'-triphosphate (ATP) functions as a biological hydrotrope, a small molecule that enhances the solubility of hydrophobic substances in water. nih.govhymanlab.org This property is significant at the millimolar concentrations of ATP found within cells, which are much higher than what is required for most enzymatic reactions. nih.govh1.co

The hydrotropic nature of ATP has profound implications for cellular biology:

Preventing Protein Aggregation : A primary consequence of ATP's hydrotropic activity is its ability to prevent the aggregation of hydrophobic proteins, a process implicated in numerous neurodegenerative diseases. nih.govhymanlab.org It can also dissolve protein aggregates that have already formed. hymanlab.org

Mechanism of Action : The hydrotropic effect of ATP is attributed to its amphiphilic structure, possessing both a hydrophobic aromatic adenosine ring and a hydrophilic, charged triphosphate group. hymanlab.orgacs.org The aromatic portion is thought to form dynamic clusters around the hydrophobic parts of proteins, while the charged tail interacts with the aqueous environment. hymanlab.org

Comparison with Other Nucleotides : Studies comparing the hydrotropic properties of different nucleoside triphosphates (NTPs) have shown that guanosine (B1672433) triphosphate (GTP) may have even higher hydrotropic efficiency than ATP, due to the greater stability of base stacking in guanine. acs.org However, both ATP and GTP are effective in dissolving clusters of peptides containing aromatic amino acids. acs.org

The recognition of ATP as a biological hydrotrope provides a compelling explanation for why cells maintain such high concentrations of this molecule, suggesting a fundamental role in maintaining the solubility and stability of the cellular proteome. nih.govh1.co

Advanced Studies on ATP-Dependent Chromatin Remodeling in Gene Regulation and Neurological Processes

ATP-dependent chromatin remodeling complexes are essential molecular machines that utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression. frontiersin.orgbosterbio.com These multi-protein complexes can reposition, eject, or restructure nucleosomes, the fundamental units of chromatin, to control the accessibility of DNA to the transcriptional machinery. bosterbio.comnih.gov

Recent research has shed light on the diverse and specific roles of these complexes in various biological processes, particularly in the context of gene regulation and neurological function. These complexes are broadly categorized into four families: SWI/SNF, ISWI, CHD, and INO80. nih.gov

Chromatin Remodeler FamilyKey Functions in Neurogenesis and Memory
SWI/SNF (BAF complexes) Crucial for the development of specific cell fates, including the transition from pluripotency to committed neurons. nih.gov Mutations in subunits like BRG1, ARID1A, and BAF155 are frequently found in cancers. nih.gov
ISWI Involved in the maintenance of higher-order chromatin structure and gene expression.
CHD Regulates transcription and suppression of various genes, inducing different lineage differentiations during embryonic development. bosterbio.com
INO80 Plays a role in DNA repair and transcription regulation.

Advanced studies have highlighted the critical involvement of ATP-dependent chromatin remodeling in:

Cortical Neurogenesis : Different chromatin remodeling complexes play specific roles in the proliferation and differentiation of neural progenitors, as well as the migration and maturation of neurons in the developing cortex. frontiersin.org

Memory Formation : Emerging evidence indicates that these remodelers work in concert with histone-modifying enzymes to produce the large-scale changes in chromatin structure necessary for long-term memory. nih.gov They are essential for activity-dependent gene expression and synaptic plasticity. nih.gov

Substance Use Disorders : Research targeting chromatin remodelers is expanding our understanding of their role in the molecular changes that underlie addiction. nih.gov

These findings underscore the importance of ATP-dependent chromatin remodeling as a fundamental mechanism that translates cellular energy into the dynamic regulation of the genome, with profound implications for development, neurological function, and disease. nih.govnih.gov

Fine-Tuning of Extracellular ATP Signaling in Specific Physiological Contexts

Extracellular Adenosine 5'-triphosphate (ATP) acts as a crucial signaling molecule, orchestrating a wide array of physiological responses by binding to specific purinergic receptors on the cell surface. nih.gov The release of ATP from cells can be either regulated or unregulated, occurring in response to various stimuli, including mechanical stress and cellular challenges. nih.govnih.gov

The fine-tuning of extracellular ATP signals is critical for their specific effects in different physiological contexts:

Mechanotransduction in Bone : In osteocytes, the primary mechanosensors in bone, mechanical stimulation triggers the acute, vesicular release of ATP. nih.gov The magnitude of this ATP release is finely tuned according to the strength of the mechanical load, implicating purinergic signaling as an early event in bone remodeling. nih.gov

Immune Response : Extracellular ATP is a key regulator of immune responses. nih.gov It can act as a pro-inflammatory signal, and its concentration in the extracellular space is tightly controlled by ectonucleotidases, which hydrolyze ATP to adenosine. nih.gov This balance between ATP and adenosine is crucial for coordinating appropriate immune cell activity in settings like infection, cancer, and transplantation. nih.govresearchgate.net

Tumor Microenvironment : The concentration of extracellular ATP is significantly elevated in the tumor microenvironment compared to healthy tissues. plos.org This high level of ATP can promote tumor growth and also serves as a source for the immunosuppressive molecule adenosine, which can dampen anti-tumor immune responses. plos.org

The specificity of extracellular ATP signaling is determined by the types of P2 receptors expressed on different cells and the dynamic interplay with ectonucleotidases that regulate its concentration. nih.gov This intricate system allows for precise, context-dependent cellular responses to extracellular ATP.

Interplay of ATP Dynamics with Cellular Stress Responses

Cellular stress, such as heat shock or metabolic inhibition, can significantly impact the dynamics of Adenosine 5'-triphosphate (ATP). biorxiv.org In turn, cellular ATP levels play a critical role in mediating and managing the stress response.

Key aspects of this interplay include:

ATP Depletion during Stress : Certain stressors, like heat stress, can lead to a rapid decrease in cellular ATP levels. biorxiv.org Similarly, pharmacological inhibition of glycolysis or mitochondrial respiration results in reduced intracellular ATP concentrations. mdpi.comnih.gov

ATP and the Heat Shock Response : The heat shock response, a fundamental cellular defense mechanism, is itself ATP-dependent. A reduction in cellular ATP levels following heat stress can affect the function of molecular chaperones like HSP90, which are crucial for maintaining protein homeostasis. biorxiv.org

Metabolic Flexibility : In response to stressors that impair one ATP-producing pathway, cells exhibit metabolic flexibility. For instance, when mitochondrial ATP production is inhibited, cells can upregulate glycolysis to maintain ATP levels, and vice versa. mdpi.com However, under severe stress, such as hypoxia, mitochondrial function can reverse, consuming ATP to maintain membrane potential. mdpi.com

Signaling in Response to ATP Restriction : A reduction in cellular ATP can trigger specific signaling pathways. For example, in quiescent fibroblasts, restricted ATP levels are associated with the activation of the NF-κB signaling pathway, which is involved in cell survival. nih.gov

The dynamic regulation of ATP levels is therefore a central component of the cellular stress response, influencing signaling pathways and the cell's ability to maintain homeostasis under adverse conditions.

ATP in Organelle Communication and Metabolic Compartmentalization

Adenosine 5'-triphosphate (ATP) is a key player in the communication between organelles and the maintenance of metabolic compartmentalization. The spatial separation of metabolic pathways within different organelles is a defining feature of eukaryotic cells, allowing for the creation of specific microenvironments that optimize enzymatic reactions and prevent futile metabolic cycles. nih.govnih.gov

ATP's role in this intricate network is multifaceted:

Mitochondria as the ATP Powerhouse : Mitochondria are the primary sites of ATP production through oxidative phosphorylation, supplying the vast majority of the cell's energy needs. mdpi.commdpi.com This ATP is then exported to the cytosol and other organelles to fuel a wide range of energy-requiring processes. nih.gov

Inter-organelle ATP Supply : There is evidence of direct ATP supply from mitochondria to other organelles at membrane contact sites. For example, mitochondria have been proposed as a source of ATP for the Golgi apparatus. embopress.org This localized ATP provision is crucial for the function of these organelles.

ATP and Organelle Dynamics : The dynamic processes of mitochondrial fission and fusion, which are essential for mitochondrial quality control, are regulated at the interface between the endoplasmic reticulum and mitochondria and are dependent on cellular energy status. mdpi.comembopress.org

Metabolic Compartmentalization within Neurons : In highly polarized cells like motor neurons, there is evidence of metabolic compartmentalization, with different ATP levels observed in the soma versus the axon. mdpi.commdpi.com This highlights the importance of localized ATP production and transport to meet the specific energy demands of different cellular compartments. mdpi.com

Disruptions in mitochondrial ATP production and inter-organelle communication can have severe consequences, leading to metabolic dysfunction and cellular stress, and are implicated in various diseases, including neurodegenerative disorders like ALS. mdpi.commdpi.com

ATP in Host-Pathogen Interactions and Microbial Metabolism

Adenosine 5'-triphosphate (ATP) is a central molecule in the metabolic processes of virtually all life forms, including microorganisms. In the context of host-pathogen interactions, ATP plays a multifaceted role, acting as an energy source for microbes and a signaling molecule in the host's immune response.

Heterotrophic bacteria, which encompass all pathogenic species, derive energy from the oxidation of organic compounds. nih.gov This metabolic activity, whether through respiration or fermentation, results in the synthesis of ATP, which fuels essential cellular processes, including growth, replication, and the expression of virulence factors. nih.gov The primary pathways for ATP production in these organisms include glycolysis, the Krebs cycle, and oxidative phosphorylation. nih.govwikipedia.org In fermentation, organic molecules serve as the final electron acceptors, yielding less ATP compared to respiration but enabling survival in anaerobic environments. nih.govlibretexts.org

Beyond its intracellular role in microbial metabolism, extracellular ATP (eATP) has emerged as a critical signaling molecule in the dialogue between pathogens and their hosts. nih.gov Host cells can release ATP in response to cellular stress or injury caused by infection. nih.gov This eATP can then be recognized by purinergic receptors on host immune cells, triggering inflammatory responses. nih.gov For instance, eATP can activate macrophages and T-cells, leading to the production of inflammatory mediators. nih.govmdpi.com

Conversely, some pathogens have evolved mechanisms to exploit the host's purinergic signaling for their own benefit. For example, some bacteria can release ATP, which may act as a virulence factor. mdpi.com This bacterial-derived eATP can modulate the host's immune response, potentially creating a more favorable environment for the pathogen's survival and dissemination. mdpi.com The obligate intracellular pathogen Chlamydia trachomatis provides a stark example of ATP dependency on the host, utilizing ATP/ADP translocases to directly import ATP from the host cell to fuel its replication. wikipedia.org

The study of ATP in the context of host-pathogen interactions is a burgeoning field. A deeper understanding of how microbes manage their ATP economy and how eATP mediates the host-pathogen crosstalk could unveil novel therapeutic targets for infectious diseases.

Metabolic Process Description ATP Yield (per glucose molecule) Oxygen Requirement Key Function in Microbes
Aerobic Respiration Complete oxidation of glucose to CO2 and H2O. Involves glycolysis, the Krebs cycle, and an electron transport chain with oxygen as the final electron acceptor.High (up to 38 ATP)YesPrimary energy generation for many pathogens.
Anaerobic Respiration Similar to aerobic respiration, but uses an inorganic molecule other than oxygen (e.g., nitrate, sulfate) as the final electron acceptor.Lower than aerobic respiration, but higher than fermentation.NoAllows for energy production in oxygen-deprived environments.
Fermentation Incomplete oxidation of glucose where an organic molecule is the final electron acceptor. Does not involve an electron transport chain.Low (typically 2 ATP)NoSupports anaerobic growth and survival. nih.govlibretexts.org

Q & A

Q. What are the key considerations for ensuring ATP stability in experimental storage?

ATP is highly sensitive to temperature and pH. Storage at ≤-20°C in lyophilized form is critical to prevent hydrolysis . Stability testing should include periodic HPLC or spectrophotometric analysis (e.g., absorbance at 259 nm) to monitor degradation. Avoid repeated freeze-thaw cycles, as they accelerate decomposition. For aqueous solutions, neutral pH (6.8–7.4) minimizes non-enzymatic hydrolysis, particularly at high temperatures .

Q. How can ATP concentrations be accurately quantified in cellular assays?

Use enzymatic coupled assays (e.g., luciferase-based bioluminescence) for real-time monitoring in live cells. For in vitro systems, HPLC with UV detection (λ = 259 nm) or ³¹P NMR spectroscopy provides precise quantification. Calibration curves must account for matrix effects (e.g., buffer ions, proteins) .

Q. What experimental models are suitable for studying ATP’s role in immune regulation?

Primary immune cells (e.g., human peripheral blood mononuclear cells) are preferred over immortalized cell lines due to their physiological relevance. Use ATP at 100–500 μM to mimic extracellular concentrations in inflammation. Pair with P2 receptor antagonists (e.g., AR-C 69931) to validate specificity .

Q. How does pH influence ATP’s stability in aqueous solutions?

Non-enzymatic hydrolysis rates increase exponentially above pH 7.0. At pH 9.5, hydrolysis plateaus due to dominance of the ATP⁴⁻ species, which is more reactive than ATPH³⁻. For long-term stability, maintain solutions at pH 6.0–7.0 and 4°C .

Advanced Research Questions

Q. What mechanisms underlie Mg²⁺’s modulation of ATP hydrolysis in enzymatic vs. non-enzymatic systems?

Mg²⁺ binds electrostatically to ATP’s phosphate oxygens, increasing the acidity of γ-phosphate protons and stabilizing the transition state in enzymatic reactions (e.g., myosin ATPase). In non-enzymatic hydrolysis, Mg²⁺ accelerates metaphosphate (PO₃⁻) formation by 60-fold in water, but not in acetonitrile-water mixtures, suggesting solvent-dependent effects. Use ³¹P NMR to track Mg-ATP coordination shifts (e.g., δPγ = -5.2 ppm in MgATP²⁻ vs. -4.3 ppm in free ATP⁴⁻) .

Q. How can contradictory data on ATP’s pro- and anti-tumor roles be resolved?

ATP’s dual effects depend on concentration, receptor context (e.g., P2Y12 vs. P2X7), and tumor microenvironment. For example, in lymphoma models, P2Y12 activation upregulates COX-2, promoting metastasis. Use siRNA knockdowns or CRISPR-edited tumor cells to isolate receptor-specific pathways. Combine ATP with ectonucleotidase inhibitors (e.g., ARL67156) to prevent rapid degradation .

Q. What analytical techniques elucidate ATP’s structural dynamics in gas-phase studies?

Infrared ion spectroscopy (IRIS) coupled with DFT calculations reveals ATP’s deprotonation states and nucleobase-specific conformations. For example, ATP²⁻ shows stronger IR absorption at 1,240 cm⁻¹ (anti-symmetric PO₂⁻ stretch) compared to ATP³⁻. These insights aid in modeling ATP-protein interactions in energy-free environments .

Q. How do solvents impact ATP’s reaction kinetics in synthetic biochemistry?

Q. What methodological challenges arise in studying dATP accumulation in adenosine deaminase deficiency?

dATP inhibits ribonucleotide reductase, stalling DNA synthesis. Quantify dATP via LC-MS/MS with isotope-labeled standards (e.g., ¹³C-dATP). Use ADA-null cell lines or patient-derived lymphocytes to model toxicity. Note: dATP’s instability requires rapid sample freezing (-80°C) and chelators (EDTA) to prevent Mg²⁺-mediated hydrolysis .

Q. How can NMR resolve ATP’s coordination states in enzyme-active sites?

³¹P NMR chemical shifts differentiate Mg-ATP (δPα = -10.9 ppm, δPβ = -21.3 ppm, δPγ = -5.2 ppm) from Ca-ATP complexes. In myosin ATPase, Mg²⁺ induces a downfield shift (Δδ = +0.5 ppm) at Pγ due to His residue protonation. Pair with X-ray crystallography to map metal-binding motifs .

Data Contradictions & Resolution

  • Stability vs. Reactivity : While ATP is stable at -20°C , its hydrolysis accelerates in physiological conditions (37°C, pH 7.4). Resolve by pre-treating solutions with apyrase-free buffers and validating purity via mass spectrometry .
  • Pro-Tumor vs. Anti-Tumor Effects : Context-dependent receptor activation explains discrepancies. Use single-cell RNA sequencing to profile P2 receptor expression across tumor subtypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.